Product packaging for Petesicatib(Cat. No.:CAS No. 1252637-35-6)

Petesicatib

Cat. No.: B609917
CAS No.: 1252637-35-6
M. Wt: 603.5 g/mol
InChI Key: KXAAIORSMACJSI-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Petesicatib is under investigation in clinical trial NCT02295332 (A Study of RG7625 in Healthy Volunteers).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
cathepsin S inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23F6N5O4S B609917 Petesicatib CAS No. 1252637-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F6N5O4S/c1-35-11-15(10-33-35)14-2-3-19(17(8-14)24(26,27)28)41(39,40)16-9-18(20(37)34-22(13-32)4-5-22)36(12-16)21(38)23(6-7-23)25(29,30)31/h2-3,8,10-11,16,18H,4-7,9,12H2,1H3,(H,34,37)/t16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAAIORSMACJSI-AEFFLSMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)[C@@H]3C[C@H](N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F6N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252637-35-6
Record name Petesicatib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252637356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Petesicatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PETESICATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26QO95U37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Petesicatib: A Technical Guide to its Role in Immune Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally administered, reversible covalent inhibitor of cathepsin S. Developed by Roche, this small molecule was investigated for the treatment of autoimmune disorders, including Sjögren's syndrome and celiac disease. This compound's mechanism of action centers on the modulation of the adaptive immune response by interfering with the MHC class II antigen presentation pathway. By inhibiting cathepsin S, this compound prevents the final proteolytic cleavage of the invariant chain (Ii) bound to newly synthesized MHC class II molecules. This leads to the accumulation of a specific Ii fragment, Lip10, within antigen-presenting cells (APCs), thereby hindering the loading of antigenic peptides and subsequent activation of CD4+ T-cells. Despite promising preclinical data and demonstrated target engagement in early clinical trials, the development of this compound was discontinued in 2019. This technical guide provides a comprehensive overview of this compound's mechanism of action, available quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays used in its evaluation.

Core Mechanism of Action: Inhibition of Cathepsin S

This compound selectively targets cathepsin S, a lysosomal cysteine protease predominantly expressed in APCs such as B cells, dendritic cells, and macrophages.[1] Cathepsin S plays a crucial role in the maturation of MHC class II molecules, which are essential for presenting extracellularly-derived antigens to CD4+ T-helper cells, key orchestrators of the adaptive immune response.

The binding of this compound to cathepsin S is covalent and reversible. This targeted inhibition disrupts the normal processing of the invariant chain, a chaperone protein that associates with nascent MHC class II molecules in the endoplasmic reticulum. The invariant chain prevents premature peptide binding and guides the MHC class II complex to the endosomal/lysosomal compartments where antigen processing occurs. The final step of invariant chain degradation, which exposes the peptide-binding groove of the MHC class II molecule, is mediated by cathepsin S.

By inhibiting cathepsin S, this compound leads to the intracellular accumulation of the Lip10 fragment of the invariant chain. This accumulation serves as a biomarker for target engagement and effectively reduces the availability of MHC class II molecules for antigen presentation, thereby dampening the activation of pathogenic CD4+ T-cells.

Quantitative Data

Preclinical Data: In Vitro Potency

This compound has demonstrated high potency and selectivity for cathepsin S in enzymatic assays.

CompoundTargetAssay TypeIC50KiSpecies
This compound (RO5459072) Cathepsin S Enzymatic 0.1 nM N/A Human
This compound (RO5459072) Cathepsin S Enzymatic 0.3 nM N/A Murine
MIV-247Cathepsin SEnzymaticN/A2.1 nMHuman
L-006235Cathepsin KEnzymatic0.25 nMN/AN/A
RO5444101Cathepsin SEnzymatic0.2 nMN/AHuman

N/A: Not Available in the searched literature.

Clinical Data: Sjögren's Syndrome (NCT02701985)

A Phase IIa, randomized, double-blind, placebo-controlled study evaluated the efficacy of this compound (100 mg twice daily) in patients with primary Sjögren's syndrome over 12 weeks.

Outcome MeasureThis compound (n=38)Placebo (n=37)p-value
Proportion of patients with ≥3 point reduction in ESSDAI *Not Significantly Different Not Significantly Different N/A
Change from baseline in ESSPRI**No clinically meaningful treatment effectNo clinically meaningful treatment effectN/A

*ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index **ESSPRI: EULAR Sjögren's Syndrome Patient-Reported Index

While the primary endpoint was not met, analysis of soluble biomarkers indicated target engagement. Modest, though not statistically significant, decreases in circulating B-cells and T-cells were observed in the this compound group.[2][3][4]

Clinical Data: Celiac Disease (NCT02679014)

A randomized, double-blind, placebo-controlled, parallel-group study assessed the effect of this compound (100 mg twice daily) on the immune response to a 13-day gluten challenge in 19 participants with celiac disease.

Outcome MeasureThis compound (n=9)Placebo (n=10)
Responders to gluten challenge (increase in gliadin-specific IFNγ-secreting T cells) on Day 13 1/9 (11%) 4/9 (44%)
Participants with anti-tTG IgA levels >10 IU/mL02 (20%)
Change in circulating B-cells, CD4+ and CD8+ T-cellsDecrease from baselineN/A
Intestinal PermeabilityDecreasedN/A

The primary endpoint was not met due to a weaker than expected response to the gluten challenge in both arms. However, pharmacodynamic data suggested some beneficial effects of this compound.[5]

Experimental Protocols

Cathepsin S Enzymatic Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of inhibitors against purified cathepsin S.

Materials:

  • Purified recombinant human cathepsin S

  • Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC)

  • Assay buffer (e.g., 50 mM MES pH 6.5, 2.5 mM DTT, 2.5 mM EDTA, 100 mM NaCl, 0.001% BSA)

  • This compound (or other test inhibitors) dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

  • Add purified cathepsin S to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin kinetic reading of fluorescence intensity (e.g., λex = 360 nm, λem = 460 nm) over a specified period.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Lip10 Accumulation Assay by Flow Cytometry

This assay measures the pharmacodynamic effect of this compound by quantifying the accumulation of the Lip10 fragment in B cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • This compound

  • Cell culture medium (e.g., RPMI-1640)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-Lip10 neoepitope

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Culture PBMCs in the presence of serial dilutions of this compound or vehicle control for a specified time (e.g., 24-48 hours).

  • Harvest the cells and stain for the B-cell surface marker CD19.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Stain for intracellular Lip10 using a specific anti-Lip10 neoepitope antibody.

  • Acquire data on a flow cytometer.

  • Gate on the CD19-positive B-cell population and quantify the median fluorescence intensity (MFI) of the Lip10 staining.

  • Analyze the dose-dependent increase in Lip10 MFI to determine the cellular potency of this compound.

ELISPOT Assay for Gliadin-Specific IFNγ-Secreting T-cells

This protocol outlines the methodology used to assess the T-cell response to gluten challenge in the celiac disease clinical trial.

Materials:

  • 96-well ELISPOT plates pre-coated with anti-IFNγ antibody

  • PBMCs isolated from study participants

  • Gliadin peptides

  • Positive control (e.g., phytohemagglutinin)

  • Negative control (medium alone)

  • Biotinylated anti-IFNγ detection antibody

  • Streptavidin-alkaline phosphatase conjugate

  • Substrate for color development (e.g., BCIP/NBT)

  • ELISPOT plate reader

Procedure:

  • Isolate PBMCs from blood samples collected from participants before and after the gluten challenge.

  • Add a defined number of PBMCs to the wells of the pre-coated ELISPOT plate.

  • Stimulate the cells with gliadin peptides, positive control, or negative control.

  • Incubate the plates for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Wash the plates to remove the cells.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plates and add the streptavidin-alkaline phosphatase conjugate.

  • Wash the plates and add the substrate to develop the spots. Each spot represents a single IFNγ-secreting cell.

  • Stop the reaction and allow the plate to dry.

  • Count the number of spots in each well using an ELISPOT reader.

  • A positive response is defined as an increase in the number of gliadin-specific spots above a pre-defined threshold.

Visualizations

Signaling Pathway of this compound's Action

Petesicatib_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport MHCII_Ii MHC-II + Invariant Chain (Ii) Golgi->MHCII_Ii Assembly Endosome Endosome/Lysosome MHCII_Peptide MHC-II + Antigenic Peptide Endosome->MHCII_Peptide Antigenic Peptides MHCII_Ii->Endosome Trafficking MHCII_CLIP MHC-II + CLIP MHCII_Ii->MHCII_CLIP Ii Degradation (partially blocked) MHCII_CLIP->MHCII_Peptide Peptide Loading (Reduced) Cell Surface MHCII_Peptide->Cell Surface Transport to Surface CathepsinS Cathepsin S CathepsinS->MHCII_CLIP Final Ii Cleavage This compound This compound This compound->CathepsinS Inhibition Antigen Exogenous Antigen Antigen->Endosome Uptake & Processing TCR T-Cell Receptor (TCR) TCell_Activation T-Cell Activation TCR->TCell_Activation Signal 1 (Reduced) CD4 CD4 CD4->Cell Surface Cell Surface->TCR Presentation to T-Cell (Reduced)

Caption: this compound inhibits Cathepsin S, reducing MHC-II antigen presentation and T-cell activation.

Experimental Workflow: Lip10 Accumulation Assay

Lip10_Workflow start Start: Isolate PBMCs culture Culture PBMCs with this compound/Vehicle start->culture harvest Harvest Cells culture->harvest stain_surface Surface Stain (anti-CD19) harvest->stain_surface fix_perm Fix and Permeabilize stain_surface->fix_perm stain_intra Intracellular Stain (anti-Lip10) fix_perm->stain_intra acquire Acquire on Flow Cytometer stain_intra->acquire analyze Analyze Lip10 MFI in CD19+ Cells acquire->analyze end End: Determine Cellular Potency analyze->end

Caption: Workflow for measuring this compound's pharmacodynamic effect via Lip10 accumulation.

Logical Relationship: Therapeutic Rationale

Therapeutic_Rationale Autoimmune_Disease Autoimmune Disease Pathogenesis (e.g., Sjögren's, Celiac) Overactive_TCells Overactive Antigen-Specific CD4+ T-Cells Autoimmune_Disease->Overactive_TCells is driven by Excessive_Antigen_Presentation Excessive Antigen Presentation by APCs Overactive_TCells->Excessive_Antigen_Presentation is caused by CathepsinS_Activity High Cathepsin S Activity Excessive_Antigen_Presentation->CathepsinS_Activity relies on Petesicatib_Intervention This compound Administration CathepsinS_Inhibition Inhibition of Cathepsin S Petesicatib_Intervention->CathepsinS_Inhibition leads to CathepsinS_Inhibition->CathepsinS_Activity Reduced_Presentation Reduced MHC-II Antigen Presentation CathepsinS_Inhibition->Reduced_Presentation results in Dampened_TCell_Activation Dampened CD4+ T-Cell Activation Reduced_Presentation->Dampened_TCell_Activation causes Therapeutic_Effect Potential Therapeutic Effect Dampened_TCell_Activation->Therapeutic_Effect aims for

Caption: The logical framework for this compound as a therapeutic intervention in autoimmune diseases.

References

preclinical studies and initial findings on Petesicatib efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petesicatib (also known as RO5459072 and RG-7625) is a selective, reversible, and potent small molecule inhibitor of cathepsin S, a lysosomal cysteine protease.[1] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii), a chaperone protein associated with MHC class II molecules. By inhibiting cathepsin S, this compound prevents the final step of invariant chain degradation, leading to the accumulation of a specific fragment known as Lip10. This accumulation, in turn, interferes with the loading of antigenic peptides onto MHC class II molecules, ultimately reducing the presentation of antigens to CD4+ T cells. This mechanism of action positions this compound as a potential therapeutic agent for autoimmune and inflammatory diseases where aberrant T-cell activation is a key pathological feature, such as systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and psoriasis.[1] Although the clinical development of this compound was discontinued by Roche, its preclinical data provides valuable insights into the therapeutic potential of targeting cathepsin S.[2]

Core Mechanism of Action

This compound exerts its immunomodulatory effects by specifically targeting cathepsin S within antigen-presenting cells (APCs). The inhibition of this enzyme disrupts the MHC class II antigen presentation pathway, a fundamental process in the initiation and propagation of adaptive immune responses.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the MHC class II antigen presentation pathway.

Petesicatib_Mechanism_of_Action cluster_APC Antigen-Presenting Cell (APC) exogenous_antigen Exogenous Antigen endosome Endosome exogenous_antigen->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion MHCII_CLIP MHC-II + CLIP lysosome->MHCII_CLIP Antigenic Peptides MHCII_Ii MHC-II + Invariant Chain (Ii) MHCII_Ii->MHCII_CLIP Ii Processing Cathepsin_S Cathepsin S MHCII_peptide MHC-II + Antigenic Peptide MHCII_CLIP->MHCII_peptide Peptide Loading (HLA-DM) Cathepsin_S->MHCII_CLIP Final Ii Cleavage Lip10 Lip10 Accumulation Cathepsin_S->Lip10 Prevents Degradation This compound This compound This compound->Cathepsin_S Inhibition T_cell CD4+ T-cell MHCII_peptide->T_cell Antigen Presentation activation T-cell Activation & Inflammation T_cell->activation

Caption: Mechanism of action of this compound in inhibiting MHC class II antigen presentation.

Preclinical Efficacy Findings

While comprehensive preclinical efficacy data for this compound in various animal models of autoimmune diseases have not been extensively published, available information and related studies on cathepsin S inhibition suggest its potential therapeutic effects.

Systemic Lupus Erythematosus (SLE)

A key preclinical finding indicates that this compound (RO5459072) has been shown to reduce CD4+ T cell and dendritic cell activation, as well as autoantibody production in a preclinical model of spontaneous systemic lupus erythematosus and lupus nephritis.[1] The MRL/lpr mouse is a commonly used spontaneous model for SLE, characterized by the development of lymphadenopathy, splenomegaly, and autoantibodies, leading to glomerulonephritis.[3]

Rheumatoid Arthritis (RA)

Studies on cathepsin S knockout mice have provided a strong rationale for the use of this compound in rheumatoid arthritis. Cathepsin S-deficient mice exhibited diminished susceptibility to collagen-induced arthritis (CIA), a widely used animal model for RA. This suggests that pharmacological inhibition of cathepsin S with this compound would likely ameliorate disease in this model.

Psoriasis

The therapeutic potential of this compound in psoriasis is based on its mechanism of targeting T-cell activation, a central driver of the disease. While specific preclinical data for this compound in psoriasis models are not publicly available, the imiquimod-induced psoriasis model in mice is a standard for evaluating novel therapies and relies on the IL-23/IL-17 axis, which is driven by T-cell activation.

Quantitative Data

The following tables summarize the available quantitative data from preclinical and early clinical pharmacodynamic studies of this compound.

Table 1: In Vitro and In Vivo Pharmacodynamic Activity of this compound (RO5459072)

ParameterSpecies/SystemCell TypeValueReference
EC50 Cynomolgus MonkeyPBMCs21.5 ± 9.4 nM[1]
EC50 HumanPBMCs31.5 ± 18.6 nM[1]

Table 2: In Vivo Pharmacodynamic Response in Cynomolgus Monkeys

Time PointObservationReference
~24 hours post-administration Peak intracellular Lip10 accumulation in B cells[1]
72 hours post-administration Lip10 levels returned to baseline[1]

Experimental Protocols

Detailed methodologies for key preclinical experiments relevant to the evaluation of this compound's efficacy are provided below.

In Vivo Efficacy in a Spontaneous Mouse Model of Systemic Lupus Erythematosus (MRL/lpr mice)

Objective: To assess the therapeutic efficacy of this compound in a genetically predisposed model of SLE.

Experimental Workflow:

SLE_Workflow start Start: MRL/lpr mice (8-10 weeks old) grouping Randomization into treatment groups (e.g., Vehicle, this compound doses) start->grouping treatment Daily oral administration of This compound or vehicle grouping->treatment monitoring Weekly monitoring: - Body weight - Proteinuria - Clinical signs of disease treatment->monitoring sampling Periodic blood collection for - Autoantibody titers (anti-dsDNA) - Serum creatinine treatment->sampling endpoint Endpoint (e.g., 20-24 weeks of age) monitoring->endpoint sampling->endpoint necropsy Necropsy: - Spleen and lymph node weight - Kidney collection endpoint->necropsy analysis Histopathological analysis of kidneys (glomerulonephritis scoring) necropsy->analysis

Caption: Experimental workflow for evaluating this compound efficacy in an MRL/lpr mouse model of SLE.

Methodology:

  • Animal Model: Female MRL/lpr mice, which spontaneously develop an autoimmune disease resembling human SLE, are used. Disease onset is typically between 8 and 12 weeks of age.

  • Treatment Groups: Mice are randomized into treatment and control groups. A typical study design would include a vehicle control group and at least two dose levels of this compound.

  • Drug Administration: this compound is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose) and administered daily by oral gavage.

  • Disease Monitoring:

    • Proteinuria: Urine is monitored weekly for the presence of protein, a key indicator of lupus nephritis.

    • Autoantibodies: Serum levels of anti-double-stranded DNA (anti-dsDNA) antibodies are measured at baseline and at specified intervals throughout the study using ELISA.

    • Clinical Signs: Mice are observed for clinical signs of disease, including skin lesions and general health status.

  • Endpoint Analysis: At the termination of the study, typically at 20-24 weeks of age, mice are euthanized.

    • Organ Weights: Spleens and lymph nodes are weighed to assess lymphoproliferation.

    • Histopathology: Kidneys are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate the severity of glomerulonephritis.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the potential of this compound to ameliorate inflammatory arthritis.

Experimental Workflow:

CIA_Workflow start Start: DBA/1 mice (8-10 weeks old) immunization1 Day 0: Primary immunization (Bovine type II collagen in CFA) start->immunization1 immunization2 Day 21: Booster immunization (Bovine type II collagen in IFA) immunization1->immunization2 onset Onset of arthritis (typically days 24-28) immunization2->onset treatment Initiation of daily oral treatment (Vehicle, this compound doses) onset->treatment scoring Clinical scoring of arthritis severity (3 times per week) treatment->scoring swelling Measurement of paw swelling (caliper measurement) treatment->swelling endpoint Endpoint (e.g., Day 42) scoring->endpoint swelling->endpoint analysis Histopathological analysis of joints (inflammation, cartilage damage, bone erosion) endpoint->analysis

Caption: Experimental workflow for assessing this compound in a collagen-induced arthritis mouse model.

Methodology:

  • Animal Model: Male DBA/1 mice are typically used as they are highly susceptible to CIA.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment: Prophylactic treatment can be initiated before the onset of disease, or therapeutic treatment can begin after the appearance of clinical signs of arthritis. This compound is administered orally once daily.

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is evaluated using a scoring system that grades erythema and swelling in each paw.

    • Paw Swelling: Paw thickness is measured using calipers.

  • Endpoint Analysis: At the end of the study, paws are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

Pharmacodynamic Biomarker Assay: Lip10 Accumulation

Objective: To measure the target engagement of this compound by quantifying the accumulation of the Lip10 fragment of the invariant chain in APCs.

Experimental Workflow:

Lip10_Assay_Workflow start Collect whole blood or PBMCs treatment Ex vivo incubation with this compound or vehicle (DMSO) start->treatment surface_stain Surface staining with antibodies (e.g., CD19 for B cells, CD14 for monocytes) treatment->surface_stain fix_perm Fixation and permeabilization of cells surface_stain->fix_perm intracellular_stain Intracellular staining with anti-Lip10 antibody fix_perm->intracellular_stain acquisition Data acquisition by flow cytometry intracellular_stain->acquisition analysis Gating on specific cell populations and quantification of Lip10 MFI acquisition->analysis

Caption: Workflow for the flow cytometry-based Lip10 pharmacodynamic biomarker assay.

Methodology:

  • Sample Collection: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.

  • In Vitro Treatment: Cells are incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 20 hours).

  • Antibody Staining:

    • Surface Markers: Cells are stained with fluorescently labeled antibodies to identify specific APC populations (e.g., CD19 for B cells, CD11c for dendritic cells, CD14 for monocytes).

    • Intracellular Staining: Following fixation and permeabilization, cells are stained with a specific antibody that recognizes the Lip10 neoepitope.

  • Flow Cytometry: Samples are analyzed on a flow cytometer to quantify the median fluorescence intensity (MFI) of Lip10 staining within the different APC subsets. An increase in Lip10 MFI indicates target engagement by this compound.[1]

Conclusion

This compound is a selective inhibitor of cathepsin S that has demonstrated target engagement in preclinical species and humans. Its mechanism of action, involving the disruption of MHC class II antigen presentation, provides a strong rationale for its potential efficacy in T-cell-driven autoimmune diseases. While detailed efficacy studies in animal models of rheumatoid arthritis and psoriasis are not extensively published, evidence from a preclinical model of systemic lupus erythematosus and studies on cathepsin S knockout mice in an arthritis model are encouraging. The pharmacodynamic biomarker assay for Lip10 accumulation offers a robust method for assessing the biological activity of this compound and similar compounds in future research. The information presented in this guide provides a technical foundation for researchers and drug development professionals interested in the therapeutic targeting of cathepsin S.

References

the pharmacological profile of Petesicatib as a cathepsin S inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally administered small molecule inhibitor of cathepsin S.[1] Developed by F. Hoffmann-La Roche, this compound was investigated for the treatment of various autoimmune and inflammatory diseases, including Sjögren's syndrome and celiac disease.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo preclinical data, pharmacokinetic properties, and clinical findings.

Mechanism of Action: Targeting Antigen Presentation

This compound exerts its immunomodulatory effects by inhibiting cathepsin S, a lysosomal cysteine protease.[3] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii), a chaperone protein associated with MHC class II molecules.[4][5] In antigen-presenting cells (APCs), cathepsin S cleaves the invariant chain, a necessary step for the loading of antigenic peptides onto MHC class II molecules.[4][5] These MHC class II-peptide complexes are then transported to the cell surface for presentation to CD4+ T-cells, initiating an adaptive immune response.

By inhibiting cathepsin S, this compound prevents the final degradation of the invariant chain, leading to the intracellular accumulation of a specific fragment of the invariant chain known as the Lip10 fragment.[3][6] This accumulation serves as a biomarker for target engagement.[6] The inhibition of invariant chain processing ultimately reduces the presentation of antigens to T-cells, thereby dampening the downstream inflammatory cascade.[3]

CathepsinS_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MHCII MHC Class II Pathway cluster_Inhibition Inhibition by this compound ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport MHC_II_Ii MHC Class II + Invariant Chain (Ii) Endosome Endosome Golgi->Endosome Transport Lysosome Lysosome Endosome->Lysosome Fusion Antigenic_Peptide Antigenic Peptide Endosome->Antigenic_Peptide Processing MHC_II_CLIP MHC Class II + CLIP MHC_II_Ii->MHC_II_CLIP Ii Processing MHC_II_Peptide MHC Class II + Antigenic Peptide MHC_II_CLIP->MHC_II_Peptide Peptide Loading (HLA-DM) Lip10 Lip10 Fragment Accumulation MHC_II_CLIP->Lip10 T_Cell CD4+ T-Cell MHC_II_Peptide->T_Cell Antigen Presentation Antigen Exogenous Antigen Antigen->Endosome Immune_Response Immune Response (Inflammation) T_Cell->Immune_Response Activation Cathepsin_S Cathepsin S Cathepsin_S->MHC_II_CLIP Final Ii Cleavage This compound This compound This compound->Cathepsin_S

Caption: Signaling pathway of Cathepsin S in MHC class II antigen presentation and its inhibition by this compound.

Pharmacological Profile

In Vitro Potency

This compound has demonstrated potent inhibitory activity against cathepsin S. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetSpeciesIC50 (nM)pIC50Reference
Cathepsin SHuman0.110[4]
Cathepsin SMouse0.39.52[4]
Cathepsin VHuman7006.2[1]
Preclinical In Vivo Studies

In vivo studies in cynomolgus monkeys demonstrated target engagement of this compound. Oral administration of this compound resulted in a dose-dependent intracellular accumulation of the Lip10 fragment in B cells, a key pharmacodynamic biomarker of cathepsin S inhibition.[7]

Pharmacokinetics

A population pharmacokinetic analysis of this compound was conducted in healthy volunteers. The pharmacokinetic profile of this compound was characterized by complex, nonlinear pharmacokinetics in the fasted state, which became linear when administered with food.[8][9] This was attributed to dissolution- and solubility-limited absorption.[8][9]

ParameterStateValueDescriptionReference
AbsorptionFastedNonlinear, dose-dependent bioavailabilityTwo sequential first-order absorption phases were observed.[8][9]
FedLinearA one-compartmental model with linear absorption and elimination was sufficient.[8][9]
EliminationBothLinear-[8][9]

Clinical Studies

This compound was evaluated in a Phase IIa, randomized, double-blind, placebo-controlled study in patients with primary Sjögren's syndrome (NCT02701985).[10][11] Patients received 100 mg of this compound twice daily for 12 weeks.[10] The study did not meet its primary endpoint, as there was no clinically relevant improvement in the EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) score compared to placebo.[10][11] However, analysis of soluble biomarkers confirmed target engagement between this compound and cathepsin S.[10] The drug was reported to be safe and well-tolerated.[10]

Experimental Protocols

Cathepsin S Inhibition Assay (Fluorometric)

A general protocol for assessing the inhibitory activity of compounds against cathepsin S involves a fluorometric assay.

Materials:

  • Recombinant human Cathepsin S

  • Cathepsin S Reaction Buffer (e.g., MES, pH 6.5, containing DTT and EDTA)

  • Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC or similar)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, the diluted this compound or control, and the recombinant Cathepsin S enzyme.

  • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation / 505 nm emission for AFC) over time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CathepsinS_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cathepsin S Enzyme - Reaction Buffer - Substrate (Z-VVR-AFC) - this compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): Add Buffer, this compound/Control, and Cathepsin S Enzyme Prepare_Reagents->Plate_Setup Incubation_1 Pre-incubation (10-15 min at RT) Plate_Setup->Incubation_1 Add_Substrate Add Fluorogenic Substrate Incubation_1->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence (Ex/Em: 400/505 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate Reaction Rates - Plot % Inhibition vs. [Inhibitor] Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for a Cathepsin S fluorometric inhibition assay.

Lip10 Accumulation Assay (Flow Cytometry)

This assay measures the pharmacodynamic effect of this compound by detecting the intracellular accumulation of the Lip10 fragment in immune cells.[7]

Materials:

  • Whole blood or Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Cell culture medium

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., for B-cells, monocytes)

  • A specific primary antibody against the Lip10 neoepitope

  • A fluorochrome-conjugated secondary antibody

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood.

  • Incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 20 hours).

  • Stain the cells with antibodies against cell surface markers to identify specific immune cell populations.

  • Fix and permeabilize the cells to allow intracellular staining.

  • Incubate the cells with the primary antibody against the Lip10 neoepitope.

  • Wash the cells and incubate with the fluorochrome-conjugated secondary antibody.

  • Acquire the data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of Lip10 staining within the different immune cell gates to quantify the dose-dependent accumulation of the fragment.[6][7]

Conclusion

This compound is a well-characterized, potent inhibitor of cathepsin S with a clear mechanism of action involving the modulation of MHC class II antigen presentation. While preclinical studies and early clinical trials demonstrated target engagement, a Phase II study in Sjögren's syndrome did not show significant clinical efficacy.[10][11] The development of this compound for some indications has been discontinued.[1] Nevertheless, the data gathered on this compound provides valuable insights for the development of future cathepsin S inhibitors and for understanding the role of this enzyme in autoimmune diseases.

References

Petesicatib and the Invariant Chain Degradation Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally bioavailable small molecule inhibitor of cathepsin S, a cysteine protease with a critical role in the adaptive immune response. By targeting cathepsin S, this compound modulates the major histocompatibility complex (MHC) class II antigen presentation pathway, a key process in the activation of CD4+ T helper cells that can drive autoimmune diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on the invariant chain degradation pathway, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols and visualizations of the relevant biological pathways are included to support further research and development in this area.

Introduction: The Role of Cathepsin S in Antigen Presentation

The presentation of exogenous antigens by antigen-presenting cells (APCs) to CD4+ T cells is a cornerstone of the adaptive immune system. This process relies on the MHC class II pathway. Newly synthesized MHC class II αβ heterodimers in the endoplasmic reticulum associate with the invariant chain (Ii, or CD74). The invariant chain acts as a chaperone, preventing the premature binding of peptides in the endoplasmic reticulum and guiding the MHC class II complex to the endolysosomal compartments.

In these acidic compartments, the invariant chain is proteolytically degraded in a stepwise manner by various proteases. The final and critical step in this degradation cascade in many professional APCs is mediated by cathepsin S.[1][2][3] Cathepsin S cleaves the 10 kDa invariant chain fragment (Lip10) to generate the class II-associated invariant chain peptide (CLIP). CLIP remains in the peptide-binding groove of the MHC class II molecule until it is exchanged for an antigenic peptide, a process facilitated by the HLA-DM molecule. The resulting peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells.

In several autoimmune diseases, such as Sjögren's syndrome and psoriasis, the dysregulation of this antigen presentation pathway contributes to the activation of self-reactive T cells and subsequent tissue damage. Therefore, the inhibition of cathepsin S presents a promising therapeutic strategy to dampen the autoimmune response.

This compound: A Selective Cathepsin S Inhibitor

This compound is a synthetic organic compound designed as a potent and selective inhibitor of cathepsin S.[4][5][6] Its high selectivity for cathepsin S over other cathepsins, such as B, L, K, and F, minimizes off-target effects.[4]

Mechanism of Action

By inhibiting the enzymatic activity of cathepsin S, this compound blocks the final step of invariant chain degradation.[1][6] This leads to the intracellular accumulation of the Lip10 fragment, which remains associated with the MHC class II molecule.[1][2][3] The persistence of the Lip10-MHC class II complex has two main consequences:

  • Reduced Antigen Presentation: The accumulation of Lip10 prevents the loading of antigenic peptides onto MHC class II molecules, thereby reducing the presentation of these antigens on the surface of APCs.[6]

  • Impaired T Cell Activation: The diminished antigen presentation leads to a reduction in the activation of antigen-specific CD4+ T cells, a key driver of the inflammatory cascade in autoimmune diseases.[6]

This targeted immunomodulation makes this compound a candidate for the treatment of various autoimmune disorders.

Preclinical Data

This compound has been evaluated in a range of in vitro and in vivo preclinical studies to characterize its potency, selectivity, and pharmacodynamic effects.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against cathepsin S and other related proteases has been quantified.

Target EnzymeSpeciesIC50 (nM)Reference
Cathepsin SHuman0.1[4]
Cathepsin SMurine0.3[4]
Cathepsin VHuman700[4]
Cathepsin L, B, K, FNot Specified>1000[4]
In Vitro Pharmacodynamics

The cellular activity of this compound was assessed by measuring the accumulation of the Lip10 fragment in human B-cells.

AssayCell TypeEC50 (nM)Reference
Lip10 AccumulationHuman Purified B-cells15.8[4]

Further in vitro studies demonstrated that this compound leads to a dose-dependent suppression of T cell effector functions and cytokine secretion.

AssayCell TypeEffectReference
SS-A/SS-B-specific T cell responsesHuman PBMCsDose-dependent suppression[6]
TNF-α and IL-10 secretionCD14+ monocytesSignificant diminution[6]
In Vivo Pharmacodynamics

In vivo studies in cynomolgus monkeys confirmed the target engagement of this compound, demonstrating a dose-dependent accumulation of Lip10 in B cells following oral administration.[2][3]

Clinical Development

This compound has been investigated in Phase I and Phase II clinical trials for several autoimmune indications.

Phase I Studies

Phase I trials in healthy volunteers and patients with celiac disease have been conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[7][8] A study in healthy volunteers demonstrated a dose-dependent increase in the Lip10 biomarker, confirming target engagement in humans.[2][3]

Phase IIa Study in Primary Sjögren's Syndrome

A randomized, double-blind, placebo-controlled Phase IIa study evaluated the efficacy and safety of this compound (100 mg twice daily) in patients with primary Sjögren's syndrome over 12 weeks.[9]

  • Primary Endpoint: The study did not meet its primary endpoint, which was a significant reduction in the European League Against Rheumatism (EULAR) Sjögren's Syndrome Disease Activity Index (ESSDAI) score compared to placebo.[9]

  • Secondary Endpoints: No clinically meaningful benefits were observed in the secondary outcomes, which included measures of quality of life and exocrine gland function.[9]

  • Target Engagement: Despite the lack of clinical efficacy, analysis of soluble biomarkers confirmed that this compound engaged with its target, cathepsin S.[9]

  • Safety: The treatment was found to be safe and well-tolerated.[9]

Development Status

As of late 2019, the development of this compound for autoimmune disorders and celiac disease was discontinued.[10] A Phase II trial in psoriasis was completed in 2020.[10]

Signaling and Experimental Workflow Diagrams

MHC Class II Invariant Chain Degradation Pathway

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Endosome Endolysosomal Compartment cluster_Membrane Cell Surface ER_synthesis MHC II αβ Synthesis Assembly αβ-Ii Complex Assembly ER_synthesis->Assembly Ii_synthesis Invariant Chain (Ii) Synthesis Ii_synthesis->Assembly Transport_Golgi Transport to Golgi Assembly->Transport_Golgi Proteolysis1 Initial Ii Degradation Transport_Golgi->Proteolysis1 Lip10_formation Lip10-MHC II Complex Proteolysis1->Lip10_formation CatS Cathepsin S Lip10_formation->CatS Cleavage CLIP_formation CLIP-MHC II Complex CatS->CLIP_formation HLA_DM HLA-DM CLIP_formation->HLA_DM CLIP displacement Peptide_loading Peptide Loading HLA_DM->Peptide_loading Presentation Antigen Presentation to CD4+ T cell Peptide_loading->Presentation This compound This compound This compound->CatS Inhibition

Caption: MHC Class II antigen presentation pathway and the inhibitory action of this compound.

Experimental Workflow: Lip10 Accumulation Assay

Lip10_Workflow start Isolate PBMCs from whole blood incubation Incubate cells with this compound or vehicle control start->incubation fixation Fix and permeabilize cells incubation->fixation staining Stain with fluorescently labeled antibodies: - Anti-Lip10 - Cell surface markers (e.g., CD19 for B cells) fixation->staining analysis Analyze by flow cytometry staining->analysis end Quantify Lip10 accumulation in specific cell populations analysis->end

Caption: Workflow for measuring Lip10 accumulation in PBMCs by flow cytometry.

Experimental Protocols

Cathepsin S Activity Assay (Fluorometric)

This protocol is adapted from commercially available cathepsin S activity assay kits and is suitable for measuring the inhibitory effect of compounds like this compound.

Materials:

  • Cell lysate or purified cathepsin S

  • Cathepsin S Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT)

  • Cathepsin S Reaction Buffer (e.g., 50 mM MES, pH 6.0, 2 mM DTT)

  • Cathepsin S Substrate (e.g., Ac-VVR-AFC, 10 mM stock in DMSO)

  • This compound or other inhibitors

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Sample Preparation:

    • For cell-based assays, lyse 1-5 x 10^6 cells in 50 µL of chilled Cathepsin S Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed for 5 minutes to pellet debris.

    • Collect the supernatant containing the cell lysate.

  • Assay Setup:

    • Add 50 µL of cell lysate or purified enzyme solution to each well of a 96-well plate.

    • To appropriate wells, add the desired concentration of this compound or vehicle control.

    • Add 50 µL of Cathepsin S Reaction Buffer to each well.

  • Reaction Initiation and Measurement:

    • Add 2 µL of the 10 mM Cathepsin S Substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at Ex/Em = 400/505 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the fluorescence of inhibitor-treated wells to the vehicle control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lip10 Accumulation Assay in Human PBMCs

This protocol is based on the method described by Hargreaves et al. (2017) for pharmacodynamic monitoring of this compound.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • This compound (various concentrations)

  • Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)

  • Fluorescently labeled antibodies:

    • Anti-Lip10 neoepitope antibody

    • Antibodies against cell surface markers (e.g., CD19 for B cells, CD14 for monocytes)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Add various concentrations of this compound or a vehicle control (DMSO) to the cell suspension.

    • Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Antibody Staining:

    • Harvest the cells and wash with PBS.

    • Stain for cell surface markers according to the antibody manufacturer's protocol.

    • Wash the cells to remove unbound surface antibodies.

  • Fixation, Permeabilization, and Intracellular Staining:

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

    • Stain for intracellular Lip10 using a fluorescently labeled anti-Lip10 antibody.

    • Wash the cells to remove unbound intracellular antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in flow cytometry staining buffer.

    • Acquire data on a flow cytometer.

    • Gate on specific cell populations (e.g., CD19+ B cells).

    • Quantify the median fluorescence intensity (MFI) of the Lip10 staining within each cell population.

  • Data Analysis:

    • Plot the Lip10 MFI against the concentration of this compound to generate a dose-response curve.

    • Calculate the EC50 value for Lip10 accumulation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of cathepsin S that effectively blocks the degradation of the invariant chain in the MHC class II antigen presentation pathway. Preclinical studies have demonstrated its ability to induce the accumulation of the Lip10 fragment, a key biomarker of target engagement, and to suppress T cell-mediated immune responses. While this compound showed a favorable safety profile and confirmed target engagement in clinical trials, it did not demonstrate significant clinical efficacy in primary Sjögren's syndrome. The development of this compound for major autoimmune indications has been discontinued. Nevertheless, the study of this compound has provided valuable insights into the role of cathepsin S in autoimmunity and has established robust pharmacodynamic biomarkers that can be utilized in the development of future therapies targeting the antigen presentation pathway. The detailed methodologies and pathway analyses presented in this guide serve as a resource for the ongoing exploration of this therapeutic approach.

References

Initial Investigations into the Therapeutic Potential of Petesicatib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally administered small molecule inhibitor of cathepsin S. This document provides a comprehensive technical guide on the initial investigations into the therapeutic potential of this compound, summarizing its mechanism of action, preclinical findings, and clinical trial outcomes. The information is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of cathepsin S inhibition. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using the DOT language for Graphviz.

Core Mechanism of Action: Inhibition of Cathepsin S

This compound is a highly selective inhibitor of cathepsin S, a cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as B cells, dendritic cells, and macrophages.[1] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii), a chaperone protein that associates with newly synthesized MHC class II molecules in the endoplasmic reticulum. By preventing the final proteolytic cleavage of the invariant chain fragment, LiP10, this compound leads to its intracellular accumulation.[1] This accumulation sterically hinders the loading of antigenic peptides onto the MHC class II molecule, thereby reducing the presentation of antigens to CD4+ T cells. The subsequent decrease in T cell activation forms the basis of this compound's potential therapeutic effect in autoimmune and inflammatory diseases.[1]

Petesicatib_Mechanism_of_Action cluster_APC Antigen Presenting Cell ER Endoplasmic Reticulum MHCII_Ii MHC Class II + Invariant Chain (Ii) ER->MHCII_Ii Assembly Endosome Endosome/Lysosome MHCII_Ii->Endosome Peptide Antigenic Peptide Endosome->Peptide Processing Cathepsin_S Cathepsin S Cathepsin_S->MHCII_Ii Cleaves Ii LiP10 LiP10 Accumulation Cathepsin_S->LiP10 Prevents Degradation Antigen Exogenous Antigen Antigen->Endosome Internalization MHCII_Peptide MHC Class II + Peptide Peptide->MHCII_Peptide Loading T_Cell CD4+ T Cell MHCII_Peptide->T_Cell Presentation Activation T Cell Activation T_Cell->Activation This compound This compound This compound->Cathepsin_S Inhibits Cathepsin_S_Assay_Workflow Start Start Prepare_Lysate Prepare Cell Lysate (e.g., from APCs) Start->Prepare_Lysate Add_Lysate Add 50 µL of Lysate to 96-well plate Prepare_Lysate->Add_Lysate Add_Inhibitor Add this compound (or vehicle control) Add_Lysate->Add_Inhibitor Add_Buffer Add 50 µL of Reaction Buffer Add_Inhibitor->Add_Buffer Add_Substrate Add 2 µL of 10 mM CS Substrate (Ac-VVR-AFC) Add_Buffer->Add_Substrate Incubate Incubate at 37°C for 1-2 hours Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Measure_Fluorescence Analyze Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze Lip10_Flow_Cytometry_Workflow Start Start Isolate_PBMCs Isolate PBMCs from Whole Blood Start->Isolate_PBMCs Incubate_Drug Incubate PBMCs with This compound (or DMSO) Isolate_PBMCs->Incubate_Drug Surface_Stain Surface Stain with Antibodies (e.g., CD19) Incubate_Drug->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Stain with Anti-LiP10 Antibody Fix_Perm->Intracellular_Stain Acquire_Data Acquire Data on Flow Cytometer Intracellular_Stain->Acquire_Data Analyze_Data Analyze Data (Gate on B cells, Measure MFI) Acquire_Data->Analyze_Data

References

Petesicatib: A Technical Overview of a Selective Cathepsin S Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, covalent reversible inhibitor of cathepsin S, a lysosomal cysteine protease.[1] Developed by Hoffmann-La Roche, this compound was investigated for its potential therapeutic applications in a range of autoimmune disorders, including Sjögren's syndrome, celiac disease, and psoriasis.[2][3] The rationale for its development was centered on the critical role of cathepsin S in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules, a key step in the activation of CD4+ T cells which drives the inflammatory cascade in many autoimmune diseases.[1] Despite promising preclinical data, the clinical development of this compound was ultimately discontinued.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, small molecule compound.[2] Its chemical and physical properties are summarized in the tables below.

Identifier Value Source
IUPAC Name (2S,4R)-N-(1-cyanocyclopropyl)-4-{[4-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl}-1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}pyrrolidine-2-carboxamide[4]
CAS Number 1252637-35-6[5]
Chemical Formula C25H23F6N5O4S[4]
Molecular Weight 603.54 g/mol [4]
SMILES CN1C=C(C=N1)C1=CC(=C(C=C1)S(=O)(=O)[C@@H]1C--INVALID-LINK--C(=O)NC1(CC1)C#N)C(F)(F)F[6]
InChI Key KXAAIORSMACJSI-AEFFLSMTSA-N[4]

Table 1: Chemical Identifiers for this compound

Property Value Source
Appearance White to off-white solid[7]
Solubility DMSO: ≥ 125 mg/mL (207.11 mM)[7]
Water Solubility (Predicted) 0.0979 mg/mL[6]
logP (Predicted) 2.74[6]
pKa (Strongest Acidic, Predicted) 9.77[6]
pKa (Strongest Basic, Predicted) 1.82[6]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years.[7]

Table 2: Physicochemical Properties of this compound

Mechanism of Action

This compound's mechanism of action is centered on its selective inhibition of cathepsin S.[1] This enzyme plays a crucial role in the adaptive immune response by mediating the degradation of the invariant chain (Ii) associated with MHC class II molecules within the endosomal/lysosomal compartments of antigen-presenting cells (APCs).[1]

The MHC Class II Antigen Presentation Pathway

The following diagram illustrates the MHC class II antigen presentation pathway and the point of intervention for this compound.

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Endosome Endosome/Lysosome cluster_Membrane Cell Surface MHCII MHC Class II αβ dimer MHCII_Ii MHCII-Ii Complex MHCII->MHCII_Ii Ii Invariant Chain (Ii) Ii->MHCII_Ii Golgi_transport Transport MHCII_Ii_Endo MHCII-Ii Complex Golgi_transport->MHCII_Ii_Endo CLIP CLIP Fragment MHCII_Ii_Endo->CLIP Ii Degradation MHCII_Peptide MHCII-Peptide Complex CLIP->MHCII_Peptide Peptide Exchange CatS Cathepsin S CatS->MHCII_Ii_Endo Cleaves Ii This compound This compound This compound->CatS Inhibits HLA_DM HLA-DM HLA_DM->CLIP Facilitates Antigen Exogenous Antigen Peptide Antigenic Peptide Antigen->Peptide Proteolysis Peptide->MHCII_Peptide MHCII_Peptide_Surface MHCII-Peptide Complex MHCII_Peptide->MHCII_Peptide_Surface Transport T_Cell CD4+ T Cell MHCII_Peptide_Surface->T_Cell Antigen Presentation TCR TCR

Caption: MHC Class II antigen presentation pathway and this compound's point of inhibition.

By inhibiting cathepsin S, this compound prevents the final cleavage of the invariant chain, leading to the accumulation of a fragment known as the p10 fragment (Lip10) within the APC.[3] This accumulation serves as a biomarker for target engagement.[3] The persistence of the invariant chain fragment in the peptide-binding groove of the MHC class II molecule prevents the loading of antigenic peptides. Consequently, the presentation of these antigens to CD4+ T cells is diminished, leading to a reduction in T cell activation and the subsequent downstream inflammatory responses.[4]

Preclinical Pharmacology

This compound has demonstrated potent and selective inhibition of cathepsin S in preclinical studies.

Parameter Species Value Source
IC50 (Cathepsin S) Human0.1 nM[5]
IC50 (Cathepsin S) Murine0.3 nM[5]
EC50 (Lip10 accumulation in B-cells) Human15.8 nM[5]

Table 3: In Vitro Potency of this compound

In vivo, dosing of cynomolgus monkeys with this compound resulted in the intracellular accumulation of Lip10 in B cells, confirming target engagement in a relevant animal model.[4] In a murine model of lupus (MRL/lpr mice), this compound was shown to be more potent than mycophenolate mofetil in suppressing kidney pathology, and it effectively suppressed hypergammaglobulinemia and anti-dsDNA production.[5]

Clinical Development

This compound underwent several Phase I and Phase II clinical trials for various autoimmune indications. However, the development was ultimately halted.

Trial Identifier Indication Phase Status Key Findings Source
NCT02295332 Healthy VolunteersICompletedInvestigated safety, tolerability, pharmacokinetics, and pharmacodynamics. Doses of 10 mg and above resulted in a clear increase in intracellular Lip10.[8]
NCT02679014 Celiac DiseaseICompletedThe primary endpoint (increase in gliadin-specific, IFNγ-secreting T cells) was not met due to a weak response to the gluten challenge in both arms. Some beneficial pharmacodynamic effects were noted.[9]
NCT02701985 Sjögren's SyndromeIICompletedThe primary endpoint (proportion of patients with a ≥3 point reduction in ESSDAI score) was not met. No clinically meaningful benefit was observed.[2]
EudraCT2018-002446-36 PsoriasisIICompletedAn open-label study to assess clinical efficacy and safety. Specific results are not publicly available.[10]

Table 4: Summary of this compound Clinical Trials

The clinical trial results for Sjögren's syndrome and celiac disease indicated a lack of significant clinical efficacy, which likely contributed to the decision to discontinue the development of this compound.[2][9]

Experimental Protocols

Detailed experimental protocols for this compound are largely proprietary. However, based on published research, the following sections outline the general methodologies for key assays used in its evaluation.

Cathepsin S Inhibition Assay

This assay is designed to determine the in vitro potency of a compound against cathepsin S.

CatS_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - Recombinant Cathepsin S - Assay Buffer - Fluorogenic Substrate - this compound dilutions start->prepare_reagents dispense_inhibitor Dispense this compound dilutions and controls into microplate wells prepare_reagents->dispense_inhibitor add_enzyme Add Cathepsin S to wells dispense_inhibitor->add_enzyme incubate1 Incubate to allow inhibitor-enzyme binding add_enzyme->incubate1 add_substrate Add fluorogenic substrate to initiate reaction incubate1->add_substrate incubate2 Incubate at room temperature add_substrate->incubate2 read_fluorescence Read fluorescence intensity (e.g., Ex/Em = 380/460 nm) incubate2->read_fluorescence analyze_data Analyze data to determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: General workflow for a Cathepsin S inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human or murine cathepsin S is diluted in an appropriate assay buffer (e.g., MES buffer with DTT and EDTA). A fluorogenic substrate for cathepsin S (e.g., Z-VVR-AMC) is also prepared in the assay buffer. Serial dilutions of this compound are made, typically in DMSO and then further diluted in assay buffer.

  • Assay Setup: The this compound dilutions and controls (vehicle and no enzyme) are added to the wells of a microplate.

  • Enzyme Addition: The diluted cathepsin S is added to the wells containing the inhibitor and controls.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of this compound to the enzyme.

  • Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.

  • Incubation and Measurement: The plate is incubated, and the fluorescence is measured kinetically or at a fixed endpoint using a microplate reader.

  • Data Analysis: The fluorescence data is used to calculate the percent inhibition for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Lip10 Accumulation Assay (Flow Cytometry)

This assay measures the pharmacodynamic effect of this compound by detecting the accumulation of the Lip10 fragment in APCs.

Lip10_Assay start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs treat_cells Treat PBMCs with this compound dilutions or vehicle control isolate_pbmcs->treat_cells incubate_cells Incubate cells (e.g., 24 hours) treat_cells->incubate_cells surface_stain Stain for cell surface markers (e.g., CD19 for B cells) incubate_cells->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Stain for intracellular Lip10 using a specific antibody fix_perm->intracellular_stain acquire_data Acquire data on a flow cytometer intracellular_stain->acquire_data analyze_data Analyze Lip10 MFI in specific cell populations (e.g., B cells) acquire_data->analyze_data determine_ec50 Determine EC50 from dose-response curve analyze_data->determine_ec50 end End determine_ec50->end

Caption: Workflow for the Lip10 accumulation assay using flow cytometry.

Methodology:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Cell Treatment: The PBMCs are incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Surface Staining: The cells are stained with fluorescently labeled antibodies against cell surface markers to identify specific APC populations (e.g., anti-CD19 for B cells, anti-CD14 for monocytes).

  • Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibodies to access intracellular targets.

  • Intracellular Staining: The permeabilized cells are stained with a fluorescently labeled antibody specific for the Lip10 neoepitope.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer to measure the mean fluorescence intensity (MFI) of Lip10 within the gated cell populations.

  • Data Analysis: The Lip10 MFI is plotted against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of cathepsin S that showed promise in preclinical models of autoimmune disease. Its mechanism of action, centered on the inhibition of MHC class II antigen presentation, is well-understood, and a robust pharmacodynamic biomarker (Lip10 accumulation) was successfully employed in both preclinical and clinical studies. However, the lack of translation of this potent biological activity into clinical efficacy in Phase II trials for Sjögren's syndrome and celiac disease led to the discontinuation of its development. The data and methodologies associated with this compound remain a valuable resource for researchers in the field of immunology and drug development, particularly for those targeting the antigen presentation pathway.

References

The Development of Petesicatib (RG-7625): A Selective Cathepsin S Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical and Clinical Development of Petesicatib by Roche

Executive Summary

This compound (also known as RG-7625 and RO-5459072) is a potent and selective, orally bioavailable small molecule inhibitor of cathepsin S, a lysosomal cysteine protease. Developed by Roche, this compound was investigated for the treatment of a range of autoimmune diseases, including Sjögren's syndrome, celiac disease, and psoriasis. The rationale for its development was based on the critical role of cathepsin S in the processing of the invariant chain (Ii) and the subsequent loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules. By inhibiting this key step in the antigen presentation pathway, this compound was designed to attenuate the activation of CD4+ T cells, a central driver of autoimmune pathology.

This technical guide provides a comprehensive overview of the development history of this compound, from its mechanism of action and preclinical evaluation to its progression through clinical trials. Despite demonstrating target engagement in early clinical studies, the development of this compound was ultimately discontinued by Roche in 2019 following a Phase II trial in Sjögren's syndrome that did not meet its primary efficacy endpoint.[1][2] This document summarizes the key scientific findings and methodologies employed throughout the development program, offering valuable insights for researchers and professionals in the field of drug development for autoimmune diseases.

Mechanism of Action: Targeting the MHC Class II Antigen Presentation Pathway

This compound exerts its immunomodulatory effects by selectively inhibiting the enzymatic activity of cathepsin S.[3] Cathepsin S is a cysteine protease predominantly expressed in antigen-presenting cells (APCs), such as B cells, dendritic cells, and macrophages. Its primary function within the endo-lysosomal compartments is the final proteolytic cleavage of the invariant chain (li, or CD74), which is associated with newly synthesized MHC class II molecules.

The invariant chain plays a crucial chaperone role, preventing the premature binding of endogenous peptides to the MHC class II groove in the endoplasmic reticulum and guiding the MHC-II/Ii complex to the endocytic pathway. Within the endosomes, the invariant chain is progressively degraded by various proteases, leaving a small fragment known as the class II-associated invariant chain peptide (CLIP) still bound to the peptide-binding groove. Cathepsin S is responsible for the final cleavage of CLIP, a rate-limiting step that allows for the loading of exogenous antigenic peptides. The resulting peptide-MHC class II complexes are then transported to the cell surface for presentation to CD4+ T helper cells, initiating an adaptive immune response.

By inhibiting cathepsin S, this compound prevents the complete degradation of the invariant chain, leading to the intracellular accumulation of a specific fragment known as Lip10.[4][5] This accumulation serves as a key pharmacodynamic biomarker of target engagement. The persistence of the Lip10 fragment within the MHC class II binding groove effectively blocks the loading of antigenic peptides, thereby reducing the presentation of autoantigens to CD4+ T cells and dampening the subsequent inflammatory cascade.

Cathepsin_S_Pathway cluster_ER Endoplasmic Reticulum cluster_Endosome Endo-Lysosomal Compartment cluster_Membrane Cell Surface ER MHC Class II + Invariant Chain (Ii) Complex Assembly Degradation Progressive Degradation of Ii ER->Degradation Trafficking CLIP CLIP Fragment Remains in MHC-II Groove Degradation->CLIP CatS Cathepsin S CLIP->CatS Final Cleavage PeptideLoading Antigenic Peptide Loading CatS->PeptideLoading Presentation Antigen Presentation to CD4+ T Cell PeptideLoading->Presentation Transport to Surface Activation T Cell Activation & Immune Response Presentation->Activation This compound This compound This compound->CatS Inhibits

Figure 1: Mechanism of Action of this compound in the MHC Class II Antigen Presentation Pathway.

Preclinical Development

The preclinical development of this compound focused on characterizing its potency, selectivity, and pharmacodynamic effects in both in vitro and in vivo models.

In Vitro Studies
  • Enzymatic Assays : this compound demonstrated high potency in enzymatic assays, with a reported IC50 of 0.1 nM for human cathepsin S and 0.3 nM for murine cathepsin S. The compound exhibited excellent selectivity, with no sub-micromolar inhibition of other tested cathepsins (L, B, K, and F), with the exception of cathepsin V (IC50 of 700 nM).

  • Cell-based Assays : The primary cell-based assay used to confirm target engagement was the Lip10 accumulation assay. Treatment of human peripheral blood mononuclear cells (PBMCs) with this compound resulted in a dose-dependent accumulation of the Lip10 fragment, particularly in B cells and myeloid dendritic cells. This assay served as a crucial tool for assessing the pharmacodynamic activity of the compound.

In Vivo Studies
  • Animal Models : Preclinical in vivo studies were conducted in various animal models, including cynomolgus monkeys. Oral administration of this compound to these animals led to a measurable accumulation of Lip10 in circulating B cells, confirming the drug's ability to engage its target in a whole-animal system.

  • Efficacy Models : In a mouse model of systemic lupus erythematosus (MRL/lpr mice), this compound was shown to attenuate systemic autoimmunity. It effectively suppressed hypergammaglobulinemia, anti-dsDNA antibody production, albuminuria, and lupus nephritis disease activity.

Clinical Development

The clinical development program for this compound encompassed several Phase I and Phase II studies across different autoimmune indications.

Phase I Studies

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. A study in healthy volunteers (NCT02295332) evaluated single ascending doses of the drug. A key finding from these early studies was the dose-dependent accumulation of Lip10 in B cells, which served as a valuable pharmacodynamic biomarker to guide dose selection for subsequent trials.

Phase II Studies
  • Celiac Disease (NCT02679014) : A randomized, double-blind, placebo-controlled Phase I study was initiated to investigate the effects of repeated dosing of this compound in volunteers with celiac disease. The study aimed to assess the drug's impact on the immune response to a gluten challenge. Participants were to receive 100 mg of this compound or placebo twice daily for 28 days. However, the development for celiac disease was discontinued in October 2019.[6]

  • Sjögren's Syndrome (NCT02701985) : A Phase IIa, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with primary Sjögren's syndrome. A total of 75 patients were randomized to receive either 100 mg of this compound twice daily or placebo for 12 weeks.

    • Primary Endpoint : The primary endpoint was the proportion of patients with a ≥ 3 point reduction from baseline in the EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) score.

    • Results : The study did not meet its primary endpoint, with no statistically significant difference observed in the proportion of responders between the this compound and placebo groups. Furthermore, no clinically meaningful treatment effects were observed for the secondary outcomes.

Experimental Protocols

Lip10 Intracellular Accumulation Assay (Flow Cytometry)

This assay was a cornerstone of the this compound development program for measuring target engagement. The following is a generalized protocol based on standard intracellular flow cytometry procedures.

Objective : To quantify the intracellular accumulation of the Lip10 fragment in specific immune cell subsets (e.g., B cells, dendritic cells) following treatment with this compound.

Materials :

  • Whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (RG-7625) or vehicle control (e.g., DMSO)

  • Cell culture medium (e.g., RPMI-1640)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19 for B cells, CD11c for myeloid dendritic cells)

  • A specific primary antibody targeting the Lip10 neoepitope

  • A fluorochrome-conjugated secondary antibody (if the primary Lip10 antibody is not directly conjugated)

  • Flow cytometer

Procedure :

  • Cell Culture and Treatment : Incubate whole blood or PBMCs with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours) at 37°C.

  • Surface Staining : Wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify the cell populations of interest. Incubate for 30 minutes at 4°C in the dark.

  • Fixation : Wash the cells to remove unbound antibodies and then fix them using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. This step cross-links proteins and preserves the cellular structure.

  • Permeabilization : Wash the fixed cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or Triton X-100). This allows the intracellular antibodies to access their targets.

  • Intracellular Staining : Add the primary antibody against the Lip10 neoepitope to the permeabilized cells and incubate for 30-60 minutes at room temperature.

  • Secondary Staining (if applicable) : If the primary Lip10 antibody is not fluorochrome-conjugated, wash the cells and add a fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition : Wash the cells to remove unbound intracellular antibodies and resuspend them in a suitable buffer for flow cytometry. Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.

  • Data Analysis : Analyze the flow cytometry data using appropriate software. Gate on the specific cell populations of interest based on their surface marker expression. Quantify the median fluorescence intensity (MFI) of the Lip10 staining within each gated population to determine the extent of Lip10 accumulation.

Lip10_Assay_Workflow start Start: Whole Blood or PBMCs treatment Incubate with this compound or Vehicle start->treatment surface_stain Stain for Cell Surface Markers (e.g., CD19, CD11c) treatment->surface_stain fixation Fix Cells (e.g., 4% PFA) surface_stain->fixation permeabilization Permeabilize Cell Membranes fixation->permeabilization intracellular_stain Stain for Intracellular Lip10 permeabilization->intracellular_stain acquisition Acquire Data on Flow Cytometer intracellular_stain->acquisition analysis Analyze Data: Gate on Cell Populations and Quantify Lip10 MFI acquisition->analysis end End: Quantified Target Engagement analysis->end

Figure 2: Experimental Workflow for the Lip10 Intracellular Accumulation Assay.

Data Summary

Table 1: Preclinical Activity of this compound
ParameterSpeciesValue
IC50 (Cathepsin S) Human0.1 nM
Murine0.3 nM
IC50 (Cathepsin V) Human700 nM
EC50 (Lip10 Accumulation) Human B-cells15.8 nM
Table 2: Overview of Key Clinical Trials
Trial Identifier Indication Phase Design Key Details Outcome
NCT02679014 Celiac DiseaseIRandomized, Double-Blind, Placebo-Controlled100 mg this compound BID for 28 days vs. PlaceboDevelopment discontinued
NCT02701985 Sjögren's SyndromeIIaRandomized, Double-Blind, Placebo-Controlled100 mg this compound BID for 12 weeks vs. Placebo (n=75)Did not meet primary endpoint of ≥3 point reduction in ESSDAI score
NCT02295332 Healthy VolunteersISingle Ascending DoseAssessed safety, PK, and PD (Lip10 accumulation)Demonstrated dose-dependent target engagement

Conclusion and Future Perspectives

The development of this compound by Roche represents a well-founded scientific endeavor to target a key mechanism in autoimmunity. The selective inhibition of cathepsin S offered a promising strategy to modulate the adaptive immune response. The successful development of a robust pharmacodynamic biomarker, the Lip10 accumulation assay, allowed for clear demonstration of target engagement in both preclinical models and human subjects.

Despite these promising early-stage findings, the ultimate failure of the Phase II trial in Sjögren's syndrome to demonstrate clinical efficacy underscores the challenges of translating a specific immunological mechanism into a clinically meaningful benefit for patients with complex autoimmune diseases. The reasons for this lack of efficacy could be multifactorial, including the possibility that cathepsin S inhibition alone is insufficient to overcome the established autoimmune pathology in this patient population, or that the chosen clinical endpoints were not sensitive enough to detect a subtle drug effect.

The story of this compound's development provides valuable lessons for the field. It highlights the importance of robust pharmacodynamic biomarkers in early drug development and simultaneously serves as a reminder of the translational hurdles in immunology. The detailed understanding of the cathepsin S pathway and the tools developed to measure its modulation, however, remain a significant scientific contribution that may yet inform future drug discovery efforts in autoimmune and inflammatory diseases.

References

Methodological & Application

Application Note and Protocol: In Vitro Assessment of Petesicatib Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the in vitro determination of the inhibitory activity of Petesicatib (also known as RO5459072 or RG-7625) against its molecular target, Cathepsin S. This compound is a potent and selective inhibitor of Cathepsin S, a lysosomal cysteine protease critically involved in the processing of the MHC class II-associated invariant chain, a key step in antigen presentation to CD4+ T cells.[1][2] This protocol details a fluorometric enzyme inhibition assay using recombinant human Cathepsin S and a synthetic fluorogenic substrate. The provided methodology is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound and can be adapted for high-throughput screening of other potential Cathepsin S inhibitors.

Introduction

Cathepsin S (CTSS) is a cysteine protease predominantly found in the endo-lysosomal compartments of antigen-presenting cells (APCs) like dendritic cells, B cells, and macrophages.[3] It plays a crucial role in the degradation of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules.[1][2] This process is essential for the subsequent loading of antigenic peptides onto MHC class II molecules and their presentation on the cell surface to activate CD4+ T helper cells.[1] Due to its pivotal role in the immune response, Cathepsin S has emerged as a therapeutic target for autoimmune diseases and other inflammatory conditions. This compound is a selective inhibitor of Cathepsin S and has been investigated for its potential in treating such disorders. This application note provides a detailed in vitro assay to quantify the inhibitory potency of this compound.

Data Presentation

The inhibitory activity of this compound against Cathepsin S is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50 (nM)
This compound (RO5459072)Human Cathepsin S0.1
This compound (RO5459072)Murine Cathepsin S0.3
Table 1: Inhibitory potency of this compound against human and murine Cathepsin S.[4]

Signaling Pathway

CathepsinS_Pathway cluster_extracellular Extracellular Space cluster_surface Antigen Antigen MHCII_Surface MHC class II + Peptide (on cell surface) T_Cell CD4+ T-Cell MHCII_Surface->T_Cell T-Cell Activation

Experimental Protocols

Principle of the Assay

This assay quantifies the enzymatic activity of recombinant human Cathepsin S by measuring the cleavage of a fluorogenic substrate, Z-VVR-AFC (Z-Val-Val-Arg-AFC). Upon cleavage by Cathepsin S, the free 7-amino-4-trifluoromethylcoumarin (AFC) molecule is released, which produces a quantifiable fluorescent signal. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in the presence of the compound.

Materials and Reagents
  • Recombinant Human Cathepsin S: (e.g., R&D Systems, Cat# 1183-CY).

  • Cathepsin S Fluorogenic Substrate: Z-VVR-AFC (e.g., AMSBIO, from Kit K144-100) or Ac-KQKLR-AMC (e.g., Echelon Biosciences).[5][6]

  • This compound (RO5459072): (e.g., MedchemExpress, Cat# HY-109069).

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 5 mM DTT.

  • Dimethyl Sulfoxide (DMSO): ACS grade.

  • 96-well black, flat-bottom microplate.

  • Fluorescence microplate reader: Capable of excitation at 400 nm and emission at 505 nm.

Procedure
  • Preparation of Reagents:

    • Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5. Immediately before use, add DTT to a final concentration of 5 mM.

    • Recombinant Cathepsin S: Reconstitute the enzyme according to the manufacturer's instructions. Dilute the enzyme to a working concentration of 1 ng/µL in Assay Buffer.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Z-VVR-AFC in DMSO.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO to generate a range of concentrations for IC50 determination (e.g., from 10 mM to 0.1 nM).

  • Assay Protocol:

    • Set up the reactions in a 96-well black microplate.

    • Inhibitor Addition: Add 1 µL of the serially diluted this compound solutions (or DMSO for the positive control) to the appropriate wells.

    • Enzyme Addition: Add 50 µL of the diluted recombinant Cathepsin S (0.5 ng/µL final concentration) to all wells except the substrate blank.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Prepare the substrate working solution by diluting the 10 mM stock to 200 µM in Assay Buffer. Add 50 µL of the substrate working solution to all wells to start the reaction (final substrate concentration will be 100 µM).

    • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

    • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Plate Layout:

Well(s)ReagentVolume (µL)
1-3 (Blank)Assay Buffer100
4-6 (Substrate Blank)Assay Buffer + Substrate50 + 50
7-9 (Positive Control)Enzyme + Substrate + DMSO50 + 50 + 1
10-12... (Test)Enzyme + Substrate + this compound50 + 50 + 1
Data Analysis
  • Subtract Background: Subtract the average fluorescence of the substrate blank wells from all other readings.

  • Calculate Percent Inhibition:

    • The positive control (enzyme + substrate + DMSO) represents 0% inhibition.

    • The blank represents 100% inhibition.

    • Percent Inhibition = (1 - (Fluorescence_of_Test_Well / Fluorescence_of_Positive_Control)) * 100

  • Determine IC50:

    • Plot the Percent Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Experimental Workflow Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer (50 mM NaOAc, pH 5.5, 5 mM DTT) Enzyme Dilute Recombinant Cathepsin S Inhibitor Serially Dilute This compound in DMSO Substrate Prepare Substrate Working Solution Add_Inhibitor Add 1 µL this compound/ DMSO to 96-well Plate Add_Enzyme Add 50 µL of Diluted Cathepsin S Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 15 minutes Add_Enzyme->Pre_Incubate Start_Reaction Add 50 µL of Substrate Working Solution Pre_Incubate->Start_Reaction Incubate Incubate at 37°C for 60 minutes Start_Reaction->Incubate Read_Plate Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Read_Plate Subtract_BG Subtract Substrate Blank Reading Read_Plate->Subtract_BG Calc_Inhibition Calculate Percent Inhibition Subtract_BG->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[this compound] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 via Non-linear Regression Plot_Data->Determine_IC50

References

Application Notes & Protocols: Establishing an Effective Petesicatib Dosage for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Petesicatib (also known as RG-7625 or RO-5459072) is a potent and selective, reversible covalent inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease.[1] Cathepsin S plays a critical role in the processing of the invariant chain (Ii) associated with MHC class II molecules in professional antigen-presenting cells (APCs).[2] By inhibiting Cathepsin S, this compound prevents the degradation of the Ii, leading to the intracellular accumulation of a specific fragment known as Lip10. This action effectively blocks the loading of antigenic peptides onto MHC class II molecules, thereby reducing the activation of CD4+ T-cells.[1][3] This mechanism makes this compound a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis, Sjögren's syndrome, and systemic lupus erythematosus.[1][4]

These application notes provide a comprehensive guide for researchers to establish an effective dosage of this compound in preclinical in vivo animal models. The document includes the mechanism of action, protocols for dose preparation, dose-finding studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and a model efficacy study.

Mechanism of Action

This compound's mechanism of action is centered on the inhibition of the MHC class II antigen presentation pathway, a key process in the adaptive immune response.

Petesicatib_MoA This compound Mechanism of Action cluster_APC Antigen Presenting Cell (APC) ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport MHC_Ii MHC-II + Invariant Chain (Ii) ER->MHC_Ii Assembly MIIC MIIC/MVB Compartment Golgi->MIIC Trafficking MHC_CLIP MHC-II + CLIP MIIC->MHC_CLIP Ii Degradation (except CLIP) Lysosome Endosome/ Lysosome Peptide Antigenic Peptide Lysosome->Peptide Proteolysis Antigen Exogenous Antigen Antigen->Lysosome Endocytosis Cell_Surface Cell Surface T_Cell CD4+ T-Cell Activation Cell_Surface->T_Cell Presentation MHC_Peptide MHC-II + Peptide Peptide->MHC_Peptide MHC_CLIP->MHC_Peptide Peptide Loading MHC_Peptide->Cell_Surface Transport to Surface This compound This compound CatS Cathepsin S This compound->CatS Inhibits Lip10 Lip10 Fragment Accumulation This compound->Lip10 Leads to CatS->MHC_CLIP CLIP Removal

Figure 1. this compound inhibits Cathepsin S, blocking antigen presentation.

This compound Compound Information

A summary of this compound's properties is essential for planning in vivo experiments.

Table 1: Physicochemical and In Vitro Properties of this compound

Property Value Reference / Source
Synonyms RG-7625, RO-5459072 [1]
CAS Number 1252637-35-6 MedChemExpress
Molecular Formula C₂₅H₂₃F₆N₅O₄S MedChemExpress
Molecular Weight 603.54 g/mol MedChemExpress
Target Cathepsin S [1]
Solubility Soluble in DMSO (≥ 100 mg/mL) TargetMol

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol |

Experimental Workflow for Dosage Establishment

Establishing an effective in vivo dose requires a systematic, multi-step approach. The workflow below outlines the key phases from initial dose estimation to efficacy testing.

Workflow start Start: In Vitro Data & Literature Review dose_estimation 1. Initial Dose Estimation (Allometric Scaling from Monkey Data) start->dose_estimation mtd_study 2. Dose Range Finding & Maximum Tolerated Dose (MTD) Study dose_estimation->mtd_study pk_study 3. Pharmacokinetic (PK) Study (Single Dose) mtd_study->pk_study pd_study 4. Pharmacodynamic (PD) Study (Target Engagement - Lip10 Assay) mtd_study->pd_study pk_pd_model 5. PK/PD Modeling (Relate Exposure to Target Inhibition) pk_study->pk_pd_model pd_study->pk_pd_model efficacy_study 6. Efficacy Study in Disease Model (e.g., CIA) pk_pd_model->efficacy_study dose_selection Select Optimal Dose Regimen (Dose, Frequency) efficacy_study->dose_selection

Figure 2. Workflow for establishing an effective in vivo dosage.

In Vivo Dosing and Formulation

Dose Estimation using Allometric Scaling

The formula for converting a dose from one species to another is: Dose₂ = Dose₁ × (Km₁ / Km₂)

Where:

  • Dose₁ = Known dose in species 1 (mg/kg)

  • Km₁ = Km factor for species 1

  • Dose₂ = Estimated dose in species 2 (mg/kg)

  • Km₂ = Km factor for species 2

Table 2: Allometric Scaling from Monkey to Mouse

Parameter Monkey (Cynomolgus) Mouse
Body Weight (kg) 3 0.02
Body Surface Area (m²) 0.24 0.007
Km Factor (Weight/BSA) 12 3
Known Dose (mg/kg) 50 mg/kg -

| Estimated Dose (mg/kg) | - | ~200 mg/kg |

Calculation: Mouse Dose = 50 mg/kg (Monkey) × (12 / 3) = 200 mg/kg

Disclaimer: This is a theoretical estimation. The actual starting dose should be determined empirically, beginning with a dose range-finding study. A range of 30, 100, and 300 mg/kg could be a reasonable starting point for an initial MTD study in mice.

Protocol 1: Preparation of this compound for Oral Gavage

This compound has low aqueous solubility and requires a specific vehicle for oral administration.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Saline (0.9% NaCl) or sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound powder. Dissolve it in DMSO to create a concentrated stock solution (e.g., 20-40 mg/mL).[7] Sonicate briefly if necessary to fully dissolve.

  • Prepare Vehicle: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Formulation: a. In a sterile tube, add the required volume of the this compound stock solution (Step 1). b. Add 4 volumes of PEG300 (relative to the DMSO volume). Vortex until the solution is clear. c. Add 0.5 volumes of Tween 80. Vortex until the solution is clear. d. Add 4.5 volumes of saline to reach the final desired concentration. Vortex thoroughly.

  • Final Concentration Example: To achieve a final dosing solution of 10 mg/mL for a 100 mg/kg dose at a volume of 10 mL/kg:

    • Start with a 40 mg/mL stock in DMSO.

    • Take 2.5 mL of the stock solution.

    • Add 10 mL of PEG300.

    • Add 1.25 mL of Tween 80.

    • Add 11.25 mL of Saline.

    • This yields 25 mL of a 10 mg/mL dosing solution.

  • Administration: Administer to animals via oral gavage immediately after preparation. The formulation should be a clear solution.

Dose Finding and PK/PD Protocols

Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Animals:

  • C57BL/6 or BALB/c mice, 8-10 weeks old, female or male (use a single sex for consistency).

  • n = 3-5 mice per group.

Procedure:

  • Group Assignment: Establish at least 4 groups: Vehicle control, Low Dose, Mid Dose, and High Dose. Based on the allometric scaling, suggested starting doses are 30, 100, and 300 mg/kg.

  • Dosing: Administer this compound or vehicle once daily via oral gavage for 7-14 consecutive days.

  • Monitoring:

    • Daily: Record body weight, clinical signs of toxicity (e.g., ruffled fur, lethargy, ataxia, changes in posture), and mortality.

    • Endpoint: At the end of the study, collect blood for clinical chemistry and perform a gross necropsy to examine major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause >10-15% body weight loss or significant clinical signs of distress.

Protocol 3: Pharmacokinetic (PK) Study in Mice

Objective: To determine the key PK parameters (Cmax, Tmax, AUC, t₁/₂) of this compound after a single oral dose.

Animals:

  • C57BL/6 mice, 8-10 weeks old (n=3 per time point).

  • Use a dose determined from the MTD study (e.g., 100 mg/kg).

Procedure:

  • Dosing: Administer a single oral dose of this compound to all mice.

  • Sample Collection: Collect blood samples (e.g., via retro-orbital or submandibular bleed) into tubes containing an anticoagulant (e.g., K₂-EDTA) at predefined time points. A sparse sampling design is recommended.

    • Suggested time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma.

  • Analysis: Store plasma at -80°C until analysis. Quantify this compound concentration using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Table 3: Key Pharmacokinetic Parameters (Example Template)

Parameter Definition Example Value (Units)
Cmax Maximum observed plasma concentration Fill in data (ng/mL)
Tmax Time to reach Cmax Fill in data (h)
AUC₀-t Area under the curve from time 0 to last measurement Fill in data (ng*h/mL)

| t₁/₂ | Elimination half-life | Fill in data (h) |

Protocol 4: Pharmacodynamic (PD) Assay - Lip10 Accumulation in B-cells

Objective: To measure target engagement by quantifying the accumulation of the Lip10 fragment in splenic B-cells following this compound administration.[5][6]

Materials:

  • Spleens from treated and vehicle control mice.

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin.

  • 70 µm cell strainers.

  • Red Blood Cell Lysis Buffer.

  • FACS tubes.

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™).

  • Antibodies:

    • Anti-mouse CD19 (or B220) for B-cell identification.

    • Anti-Lip10 neoepitope antibody (requires custom generation or sourcing).

    • Appropriate secondary antibody if the primary is not conjugated.

  • Flow cytometer.

Procedure:

  • Spleen Processing: At selected time points after dosing (correlating with PK data, e.g., at Tmax), euthanize mice and harvest spleens into cold RPMI medium.

  • Single-Cell Suspension: Mechanically dissociate spleens through a 70 µm cell strainer.

  • RBC Lysis: Treat the cell suspension with RBC Lysis Buffer according to the manufacturer's protocol. Wash with PBS containing 2% FBS.

  • Cell Surface Staining: Stain cells with a fluorescently conjugated anti-mouse CD19 antibody for 30 minutes at 4°C in the dark. Wash cells.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit as per the manufacturer's instructions. This is critical for intracellular staining.

  • Intracellular Staining: Stain cells with the anti-Lip10 antibody for 30-60 minutes at 4°C in the dark. Wash cells. If required, perform secondary antibody staining.

  • Flow Cytometry: Acquire data on a flow cytometer. Gate on the CD19-positive population (B-cells) and measure the Median Fluorescence Intensity (MFI) for the Lip10 stain.

  • Data Analysis: Compare the Lip10 MFI in B-cells from this compound-treated mice to that of vehicle-treated mice to determine the fold-increase in Lip10 accumulation.

Efficacy Study Protocol

Protocol 5: Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of an established this compound dose in a mouse model of rheumatoid arthritis.

Animals:

  • DBA/1J mice (highly susceptible to CIA), male, 8-10 weeks old.

Procedure:

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.[8][9]

    • Day 21 (Booster Immunization): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally near the primary injection site.[10]

  • Treatment:

    • Begin dosing with this compound (e.g., 100 mg/kg or a dose determined from PK/PD studies) and a positive control (e.g., Methotrexate) around day 18-20 (prophylactic) or upon the first signs of arthritis (therapeutic). Administer once daily via oral gavage.

  • Monitoring and Scoring:

    • Starting from day 21, monitor mice 3 times per week for signs of arthritis.

    • Clinical Score: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.[10]

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

    • Body Weight: Record body weight at each monitoring point.

  • Endpoint Analysis (e.g., Day 42):

    • Histology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with H&E to assess inflammation, pannus formation, and bone erosion.

    • Biomarkers: Collect serum to measure levels of anti-collagen antibodies (IgG1, IgG2a) and inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Table 4: Example Efficacy Study Design in a CIA Mouse Model

Group (n=10-12/group) Immunization Treatment (Oral Gavage, Daily)
1. Naive Control None Vehicle
2. Vehicle Control CIA Induced Vehicle
3. This compound Low Dose CIA Induced This compound (e.g., 30 mg/kg)
4. This compound High Dose CIA Induced This compound (e.g., 100 mg/kg)

| 5. Positive Control | CIA Induced | Methotrexate (e.g., 1 mg/kg, IP, 3x/week) |

Conclusion

The protocols and data presented here provide a robust framework for establishing a scientifically sound in vivo dosage for the Cathepsin S inhibitor, this compound. A systematic approach, beginning with allometric scaling and MTD studies, followed by integrated PK/PD analysis to confirm target engagement, is crucial. This allows for the selection of a rational and effective dose for evaluation in relevant disease models, ultimately accelerating the preclinical development of this promising immunomodulatory agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petesicatib, also known as Peficitinib (ASP015K), is a potent inhibitor of the Janus kinase (JAK) family of tyrosine kinases, with moderate selectivity for JAK3. It is under investigation for its therapeutic potential in autoimmune and inflammatory diseases. This document provides recommended administration routes for this compound in mice based on available preclinical data and general laboratory practices.

While clinical development has focused on oral administration, preclinical studies in rodents have explored various routes. The selection of an appropriate administration route is critical for achieving desired pharmacokinetic profiles and therapeutic efficacy in mouse models of disease.

Mechanism of Action: JAK-STAT Signaling Inhibition

This compound exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes. By blocking JAKs, this compound disrupts this cascade.

cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine Receptor STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription This compound This compound (Peficitinib) This compound->JAK Inhibition Nucleus->Gene Transcription Regulation

Caption: this compound inhibits the JAK-STAT signaling pathway.

Recommended Administration Routes and Comparative Data

The oral route is the most extensively studied for this compound. However, other routes such as intraperitoneal injection may be suitable for preclinical research, particularly when bypassing first-pass metabolism is desired. The following table summarizes available and extrapolated data for different administration routes.

Note: Quantitative pharmacokinetic data for this compound specifically in mice is limited in publicly available literature. The data presented for oral and intraperitoneal routes are primarily derived from studies in rats and should be considered indicative for mice.[1] No specific data was found for intravenous or subcutaneous administration in mice.

Administration RouteVehicle/Formulation (Suggested)Dosing Range (Rodent Models)BioavailabilityKey Considerations
Oral (PO) 0.5% w/v Methylcellulose in water1 - 30 mg/kg, once daily[2]Moderate to High (species-dependent)Clinically relevant route; subject to first-pass metabolism.
Intraperitoneal (IP) 0.5% DMSO, 40% PEG300, 5% Tween 80, 54.5% Saline1 - 30 mg/kgExpected to be highBypasses first-pass metabolism; may achieve higher systemic exposure compared to oral at the same dose.[1]
Intravenous (IV) Formulation for IV use would require careful development to ensure solubility and safety. A potential starting point could be a solution containing DMSO and PEG300, highly diluted with saline.Not established in mice100% (by definition)Provides immediate and complete systemic exposure; useful for pharmacokinetic studies.
Subcutaneous (SC) A formulation similar to that for IP administration may be suitable, potentially with adjustments to improve absorption and minimize local irritation.Not established in miceVariableSlower absorption compared to IV or IP, leading to a more sustained release profile.

Experimental Protocols

The following are generalized protocols for the administration of this compound in mice. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and the characteristics of the mouse strain being used.

Formulation Preparation

A common vehicle for administering hydrophobic compounds like this compound in preclinical studies is a solution containing Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.

Example In Vivo Formulation:

  • Dissolve this compound in DMSO to create a stock solution.

  • Add PEG300 to the DMSO stock solution and mix thoroughly.

  • Add Tween 80 to the solution and mix.

  • Finally, add saline to the desired final volume and vortex to ensure a homogenous suspension.

A simpler vehicle used in some in vivo studies is a 0.5% w/v methylcellulose solution.

Oral Administration (Gavage)

Oral gavage ensures the precise delivery of a specified dose.

Animal Restraint Animal Restraint Measure Gavage Needle Measure Gavage Needle Animal Restraint->Measure Gavage Needle Insert Gavage Needle Insert Gavage Needle Measure Gavage Needle->Insert Gavage Needle Administer Compound Administer Compound Insert Gavage Needle->Administer Compound Withdraw Needle Withdraw Needle Administer Compound->Withdraw Needle Monitor Animal Monitor Animal Withdraw Needle->Monitor Animal

Caption: Workflow for oral administration of this compound in mice.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)

  • Syringe (1 mL)

Procedure:

  • Accurately weigh the mouse to determine the correct dosing volume.

  • Properly restrain the mouse to immobilize its head and body.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the gavage needle into the esophagus.

  • Slowly administer the this compound formulation.

  • Carefully withdraw the gavage needle.

  • Monitor the mouse for any signs of distress.

Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration in rodents.

Animal Restraint Animal Restraint Locate Injection Site Locate Injection Site Animal Restraint->Locate Injection Site Insert Needle Insert Needle Locate Injection Site->Insert Needle Aspirate Aspirate Insert Needle->Aspirate Inject Compound Inject Compound Aspirate->Inject Compound Withdraw Needle Withdraw Needle Inject Compound->Withdraw Needle Monitor Animal Monitor Animal Withdraw Needle->Monitor Animal

References

Application Note: Preparation of a Stable Stock Solution of Petesicatib in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Petesicatib, also known as RG-7625 or RO-5459072, is a potent and selective small molecule inhibitor of Cathepsin S (CTSS).[1][2] Cathepsin S is a lysosomal cysteine protease crucial for the degradation of the invariant chain (Ii) associated with MHC class II molecules in professional antigen-presenting cells (APCs).[1] By inhibiting this process, this compound effectively blocks antigen presentation and subsequent T-cell activation, making it a valuable tool for research in immunology and a potential therapeutic agent for autoimmune disorders.[1]

Consistent and reproducible experimental results depend critically on the accurate preparation and stable storage of inhibitor stock solutions. This document provides detailed protocols for preparing a stable stock solution of this compound in Dimethyl Sulfoxide (DMSO), including best practices for handling, storage, and preparation of working solutions to ensure compound integrity and maximize experimental success.

This compound: Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate calculations and solution preparation.

PropertyValueReference(s)
CAS Number 1252637-35-6[1][3][4]
Molecular Formula C₂₅H₂₃F₆N₅O₄S[1][5]
Molecular Weight 603.54 g/mol [2][4][5]
Appearance Solid, white to off-white powder[1][4]
Solubility in DMSO ≥50.9 mg/mL; up to 125 mg/mL (207.11 mM)[4][6][7][8]

This compound Mechanism of Action

This compound targets and inhibits the enzymatic activity of Cathepsin S within the lysosomes of antigen-presenting cells. The diagram below illustrates this signaling pathway and the mechanism by which this compound disrupts antigen presentation.

Caption: this compound inhibits Cathepsin S, preventing MHC-II antigen loading.

Experimental Protocols

Adherence to the following protocols is recommended to ensure the stability and activity of this compound solutions.

Materials and Equipment
  • This compound powder (CAS: 1252637-35-6)

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a 50 mM Stock Solution

This protocol describes the preparation of a high-concentration stock solution. Adjust calculations as needed for different desired concentrations.

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 3.02 mg) and transfer it to the tube.

  • Calculation: Calculate the volume of DMSO required.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Example for 3.02 mg to make a 50 mM solution:

      • Volume (L) = 0.00302 g / (603.54 g/mol x 0.050 mol/L) = 0.0001 L = 100 µL

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (100 µL) to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is visibly dissolved.

  • Sonication (Recommended): To ensure complete dissolution, place the tube in a bath sonicator for 5-10 minutes.[2][4] Several vendors recommend sonication for optimal solubility.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulates.

Protocol 2: Aliquoting and Long-Term Storage

To maintain the stability of the stock solution and prevent degradation from repeated freeze-thaw cycles, aliquoting is critical.[2][7]

  • Aliquoting: Immediately after preparation, dispense the stock solution into smaller, single-use volumes (e.g., 5-20 µL) in sterile, clearly labeled low-retention microcentrifuge tubes.

  • Storage:

    • Long-Term (months to years): Store aliquots at -80°C.[4][7]

    • Short-Term (up to 1 month): Aliquots may be stored at -20°C.[7][8]

  • Record Keeping: Label all tubes clearly with the compound name, concentration, and date of preparation.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock for use in aqueous cell culture media.

  • Thawing: Remove a single aliquot of the -80°C stock solution and thaw it completely at room temperature.

  • Intermediate Dilution (Recommended): To prevent precipitation, it is best practice to perform an intermediate dilution in DMSO before adding to the aqueous medium.[2][9]

    • Example: To achieve a final concentration of 1 µM in 2 mL of media from a 50 mM stock:

      • First, prepare a 1 mM intermediate stock by diluting 2 µL of the 50 mM stock into 98 µL of fresh DMSO.

      • Then, add 2 µL of the 1 mM intermediate stock to 2 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Final Dilution: Add the required volume of the intermediate (or high-concentration stock for higher final concentrations) to the pre-warmed (37°C) cell culture medium and mix immediately by gentle pipetting or swirling. Pre-warming the medium can help prevent precipitation.[2]

  • Solvent Control: Always include a vehicle control in experiments, using the same final concentration of DMSO as in the treated samples. The final DMSO concentration in cell-based assays should ideally be kept below 0.1% to avoid solvent-induced toxicity.[2][9]

Experimental Workflow

The following diagram provides a visual overview of the entire process, from receiving the compound to preparing the final working solution.

Petesicatib_Workflow A Receive this compound Powder (Store at -20°C) B Equilibrate to Room Temp. A->B C Weigh Powder (Analytical Balance) B->C D Add Anhydrous DMSO C->D E Vortex & Sonicate for Complete Dissolution D->E F High-Concentration Stock Solution E->F G Aliquot into Single-Use Tubes F->G H Long-Term Storage (-80°C) G->H I Thaw Single Aliquot for Use H->I For Experiment J Prepare Working Solution in Pre-Warmed Media I->J

Caption: Workflow for preparing a stable this compound stock solution.

Stability and Handling Recommendations

  • Solvent Quality: Use high-purity, anhydrous DMSO to prevent compound degradation due to moisture.[9]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution by creating single-use aliquots.[2][10]

  • Light Sensitivity: While this compound is shipped at ambient temperature, as a general precaution for organic small molecules, protect stock solutions from direct light by using amber vials or by wrapping tubes in foil.[1]

  • Shelf Life: When stored properly at -80°C, the DMSO stock solution is stable for at least 6 months to 2 years.[4][7] At -20°C, stability is generally limited to 1 month.[7][8]

References

proper storage and handling conditions to maintain Petesicatib stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper storage and handling of Petesicatib (also known as RG-7625 or RO-5459072) to ensure its stability and integrity for research and development purposes. Adherence to these recommendations is crucial for obtaining reliable and reproducible experimental results.

Introduction

This compound is a potent and selective inhibitor of cathepsin S, a lysosomal cysteine protease involved in inflammatory and immunological processes. The stability of this compound as a research compound is critical for accurate in vitro and in vivo studies. This document outlines the recommended storage conditions, handling procedures, and protocols for assessing the stability of this compound.

Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on available data.

Solid Compound

Table 1: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDurationContainer
Short-term0 - 4 °CDays to weeksDry, dark
Long-term-20 °CMonths to yearsDry, dark
Stock Solutions

For experimental use, this compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO). The stability of these solutions is dependent on the storage temperature.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventTemperatureDurationNotes
DMSO-80 °CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.
DMSO-20 °CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.

Handling Procedures

To maintain the quality of this compound, the following handling procedures should be observed:

  • Weighing: Weigh the solid compound in a clean, dry, and controlled environment to minimize exposure to atmospheric moisture.

  • Dissolution: To prepare stock solutions, use anhydrous grade solvents. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Light Sensitivity: While specific photostability data is limited, it is good practice to protect both the solid compound and its solutions from direct light. Use amber vials or wrap containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Experimental Protocols

The following protocols are provided for the preparation of this compound solutions and for assessing its stability through forced degradation studies.

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance. The molecular weight of this compound is 603.54 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C for short-term or -80°C for long-term storage.

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This protocol outlines a general procedure that can be adapted for this compound.

  • Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)

    • Hydrochloric acid (HCl), 0.1 N and 1 N

    • Sodium hydroxide (NaOH), 0.1 N and 1 N

    • Hydrogen peroxide (H₂O₂), 3%

    • HPLC-grade water, acetonitrile, and methanol

    • pH meter

    • HPLC system with a UV detector or a mass spectrometer

    • Photostability chamber

    • Oven

  • Procedure:

    • Acid Hydrolysis:

      • Mix equal volumes of this compound stock solution and 0.1 N HCl in a vial.

      • Keep the vial at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

      • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

      • If no degradation is observed, repeat the experiment with 1 N HCl and/or gentle heating (e.g., 60°C).

    • Base Hydrolysis:

      • Mix equal volumes of this compound stock solution and 0.1 N NaOH in a vial.

      • Follow the same time points and analysis procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

      • If no degradation is observed, repeat with 1 N NaOH and/or gentle heating. Given that this compound contains a cyclopropylamine moiety, it may be susceptible to degradation under high pH conditions.

    • Oxidative Degradation:

      • Mix equal volumes of this compound stock solution and 3% H₂O₂ in a vial.

      • Keep the vial at room temperature for specified time points, protected from light.

      • Analyze the samples directly by HPLC.

    • Thermal Degradation:

      • Place a vial of this compound stock solution and a container of the solid compound in an oven at a controlled temperature (e.g., 70°C).

      • Monitor for degradation over several days.

      • For the solution, dilute an aliquot with mobile phase before HPLC analysis. For the solid, dissolve a weighed amount in a suitable solvent before analysis.

    • Photolytic Degradation:

      • Expose a vial of this compound stock solution and a thin layer of the solid compound to a light source in a photostability chamber (as per ICH Q1B guidelines).

      • Keep a control sample wrapped in aluminum foil to protect it from light.

      • Analyze the samples at appropriate time intervals by HPLC.

  • Analysis:

    • Use a validated stability-indicating HPLC method to analyze the stressed samples. The method should be able to separate the intact this compound from any degradation products.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Peak purity analysis of the parent peak is recommended to ensure that no degradation products are co-eluting.

Signaling Pathway and Experimental Workflow

Cathepsin S Signaling Pathway

This compound is an inhibitor of Cathepsin S (CTSS). CTSS plays a crucial role in the immune response, particularly in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules. Furthermore, CTSS can activate nuclear factor-kappa B (NF-κB) signaling, leading to the release of pro-inflammatory cytokines.

Caption: Cathepsin S signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of a forced degradation study for this compound.

Stability_Workflow Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Expose to Stress Conditions Expose to Stress Conditions Prepare this compound Solution->Expose to Stress Conditions Acid Hydrolysis Acid Hydrolysis Expose to Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Expose to Stress Conditions->Base Hydrolysis Oxidation Oxidation Expose to Stress Conditions->Oxidation Thermal Stress Thermal Stress Expose to Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Expose to Stress Conditions->Photolytic Stress Sample at Time Points Sample at Time Points Acid Hydrolysis->Sample at Time Points Base Hydrolysis->Sample at Time Points Oxidation->Sample at Time Points Thermal Stress->Sample at Time Points Photolytic Stress->Sample at Time Points HPLC Analysis HPLC Analysis Sample at Time Points->HPLC Analysis Analyze Data Analyze Data HPLC Analysis->Analyze Data Identify Degradants Identify Degradants Analyze Data->Identify Degradants End End Identify Degradants->End

Caption: Workflow for conducting a forced degradation study of this compound.

References

Application Notes and Protocols: A Step-by-Step Guide to Performing a Cathepsin S Activity Assay with Petesicatib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages. It plays a pivotal role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step for the subsequent loading of antigenic peptides. The presentation of these peptides to CD4+ T-helper cells is a key event in initiating an adaptive immune response. Due to its crucial role in immunity, cathepsin S has emerged as a significant therapeutic target for autoimmune diseases and other inflammatory disorders.

Petesicatib (also known as RG-7625 or RO-5459072) is a potent and highly selective, reversible inhibitor of cathepsin S.[1] Its high affinity and specificity make it an excellent tool for studying the biological functions of cathepsin S and for the development of novel therapeutics.

These application notes provide a detailed, step-by-step protocol for performing a fluorometric in vitro activity assay for human cathepsin S and for determining the inhibitory potency (IC50) of this compound.

Principle of the Assay

The cathepsin S activity assay is based on the cleavage of a synthetic fluorogenic substrate, Z-Val-Val-Arg-AFC (Z-VVR-AFC). Cathepsin S cleaves the peptide sequence, releasing the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) molecule. The rate of AFC release, measured by an increase in fluorescence intensity, is directly proportional to the cathepsin S enzymatic activity. The inhibitory effect of this compound is quantified by measuring the reduction in cathepsin S activity in the presence of the compound.

Materials and Reagents

  • Recombinant Human Cathepsin S (active form)

  • This compound (CAS: 1252637-35-6)

  • Cathepsin S Substrate: Z-VVR-AFC (Carbobenzoxy-Val-Val-Arg-7-amino-4-trifluoromethylcoumarin)

  • Assay Buffer: 50 mM Sodium Acetate, 250 mM NaCl, 5 mM DTT, pH 4.5

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (50 mM Sodium Acetate, 250 mM NaCl, 5 mM DTT, pH 4.5): Prepare a stock solution of 50 mM sodium acetate and 250 mM NaCl. Adjust the pH to 4.5. Immediately before use, add Dithiothreitol (DTT) to a final concentration of 5 mM. DTT is unstable in solution, so it should be added fresh.

  • Recombinant Human Cathepsin S Stock Solution: Reconstitute lyophilized enzyme in the assay buffer to a stock concentration of 10 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cathepsin S Working Solution: On the day of the experiment, thaw an aliquot of the cathepsin S stock solution and dilute it with assay buffer to a working concentration of 0.5 ng/µL.[2] This corresponds to 25 ng of enzyme in a 50 µL final reaction volume.

  • Z-VVR-AFC Substrate Stock Solution: Dissolve Z-VVR-AFC in DMSO to create a 10 mM stock solution. Store this stock solution at -20°C, protected from light.

  • Substrate Working Solution: Dilute the 10 mM stock solution of Z-VVR-AFC in assay buffer to a working concentration of 20 µM.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • This compound Serial Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to generate a range of concentrations for IC50 determination (e.g., 10-fold dilutions from 1 mM down to 10 pM). This will be followed by a further dilution into the assay buffer to achieve the final desired concentrations with a consistent final DMSO concentration.

Cathepsin S Activity Assay and this compound IC50 Determination

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Plate Setup:

    • Blank (No Enzyme) Wells: Add 100 µL of assay buffer.

    • Positive Control (Enzyme, No Inhibitor) Wells: Add 50 µL of assay buffer.

    • Inhibitor (Enzyme + this compound) Wells: Prepare a 4x final concentration of each this compound dilution in assay buffer (maintaining a consistent DMSO concentration, typically ≤1%). Add 50 µL of each of these this compound dilutions to the respective wells.

  • Enzyme Addition:

    • To the Positive Control and Inhibitor wells, add 50 µL of the 0.5 ng/µL Cathepsin S working solution.

  • Pre-incubation:

    • Mix the plate gently on an orbital shaker for 1 minute.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 100 µL of the 20 µM Z-VVR-AFC substrate working solution to all wells (Blank, Positive Control, and Inhibitor).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 60 seconds for 30 minutes. The excitation wavelength should be set to ~400 nm and the emission wavelength to ~505 nm.[3]

Data Presentation and Analysis

Calculation of Cathepsin S Activity
  • Correct for Background Fluorescence: Subtract the average RFU of the Blank wells from the RFU of all other wells at each time point.

  • Determine the Rate of Reaction: For each well, plot the background-corrected RFU versus time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).

Calculation of Percent Inhibition and IC50 Value
  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each concentration of this compound: % Inhibition = [1 - (V₀ of Inhibitor Well / V₀ of Positive Control Well)] x 100%

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation with a variable slope) to obtain a sigmoidal dose-response curve.

    • The IC50 value is the concentration of this compound that results in 50% inhibition of cathepsin S activity. This can be determined from the fitted curve.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against human cathepsin S and its selectivity against other human cathepsins.

EnzymeInhibitorIC50 (nM)Selectivity vs. Cathepsin S
Cathepsin SThis compound0.1-
Cathepsin VThis compound7007000-fold
Cathepsin LThis compound>1000>10,000-fold
Cathepsin BThis compound>1000>10,000-fold
Cathepsin KThis compound>1000>10,000-fold
Cathepsin FThis compound>1000>10,000-fold

Data sourced from publicly available information.[1]

Mandatory Visualizations

Cathepsin S Activity Assay Workflow

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and this compound Dilutions Plate_Setup Plate Setup: Blank, Positive Control, Inhibitor Wells Reagents->Plate_Setup Enzyme_Add Add Cathepsin S Working Solution Plate_Setup->Enzyme_Add Preincubation Pre-incubate (37°C, 15 min) Enzyme_Add->Preincubation Reaction_Start Add Substrate (Z-VVR-AFC) Preincubation->Reaction_Start Fluorescence_Read Measure Fluorescence (Ex: 400nm, Em: 505nm) Reaction_Start->Fluorescence_Read Data_Analysis Calculate % Inhibition Fluorescence_Read->Data_Analysis IC50_Calc Determine IC50 via Non-linear Regression Data_Analysis->IC50_Calc

Caption: Experimental workflow for the Cathepsin S activity assay.

Cathepsin S Role in MHC Class II Antigen Presentation

MHC_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Endosome MIIC/Endosome MHC_II MHC Class II (αβ heterodimer) MHC_Ii_Complex MHC-II-Ii Complex MHC_II->MHC_Ii_Complex Ii_Chain Invariant Chain (Ii) Ii_Chain->MHC_Ii_Complex MHC_Ii_Complex->MHC_Ii_Complex_Endo Transport to Endosome CatS Cathepsin S MHC_CLIP MHC-II-CLIP Complex CatS->MHC_CLIP Final Cleavage CLIP CLIP Fragment MHC_Peptide Peptide-Loaded MHC-II MHC_CLIP->MHC_Peptide CLIP/Peptide Exchange Antigen Exogenous Antigen Peptides Antigenic Peptides Antigen->Peptides Proteolysis Peptides->MHC_Peptide HLA_DM HLA-DM HLA_DM->MHC_Peptide Catalyzes Cell_Surface Cell Surface MHC_Peptide->Cell_Surface Transport MHC_Ii_Complex_Endo->MHC_CLIP Ii Degradation T_Cell CD4+ T-Cell Cell_Surface->T_Cell Antigen Presentation

Caption: Role of Cathepsin S in the MHC Class II pathway.

References

Utilizing Petesicatib to Study T Cell Activation and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Petesicatib (also known as RG-7625 and RO5459072) is a potent and selective, reversible covalent inhibitor of Cathepsin S (CTSS).[1] Cathepsin S is a lysosomal cysteine protease that plays a critical role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[2][3] The degradation of the invariant chain is an essential step for the loading of antigenic peptides onto MHC class II molecules, which are subsequently presented to CD4+ T helper cells.[4][5] By inhibiting Cathepsin S, this compound effectively modulates the MHC class II antigen presentation pathway, leading to a reduction in the activation and proliferation of CD4+ T cells.[1] This makes this compound a valuable tool for studying the mechanisms of T cell activation and for investigating the therapeutic potential of targeting this pathway in autoimmune diseases and other immune-mediated disorders.

These application notes provide detailed protocols for utilizing this compound to study its effects on T cell activation and proliferation in vitro.

Mechanism of Action: Inhibition of Antigen Presentation

This compound's primary mechanism of action involves the inhibition of Cathepsin S, a key enzyme in the MHC class II antigen presentation pathway. This pathway is essential for the activation of CD4+ T cells.

cluster_APC Antigen-Presenting Cell (APC) cluster_TCell CD4+ T Cell Exogenous_Antigen Exogenous Antigen Endosome Endosome Exogenous_Antigen->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion MHC_II_CLIP MHC class II + CLIP Lysosome->MHC_II_CLIP Ii Degradation MHC_II_Ii MHC class II + Invariant Chain (Ii) MHC_II_Ii->Lysosome MHC_II_Peptide MHC class II + Antigenic Peptide MHC_II_CLIP->MHC_II_Peptide CLIP-peptide exchange (facilitated by HLA-DM) Cell_Surface Cell Surface MHC_II_Peptide->Cell_Surface Transport to TCR T Cell Receptor (TCR) MHC_II_Peptide->TCR Antigen Presentation Cathepsin_S Cathepsin S Cathepsin_S->MHC_II_CLIP Mediates final Ii cleavage This compound This compound This compound->Cathepsin_S Inhibits Activation_Proliferation Activation & Proliferation TCR->Activation_Proliferation Signal 1 CD4 CD4 CD4->MHC_II_Peptide CD4->Activation_Proliferation Co-receptor signaling

Figure 1: this compound's Inhibition of the MHC Class II Antigen Presentation Pathway.

Data Presentation

The following tables summarize the effects of a Cathepsin S inhibitor, providing an indication of the expected outcomes when using this compound in similar assays.

Table 1: Effect of a Cathepsin S Inhibitor on T Cell Populations in an in vivo Autoimmune Model *

ParameterTreatment GroupChange from Control
CD4+ Immune Cells CTSS InhibitorSignificant Decrease
CD8+ Immune Cells CTSS InhibitorSignificant Increase
Th1 Cells CTSS InhibitorSignificant Decrease
Th17 Cells CTSS InhibitorSignificant Decrease

*Data derived from a study using the Cathepsin S inhibitor R05461111 in a CD25KO mouse model of Sjögren's Disease.[6]

Table 2: Effect of a Cathepsin S Inhibitor on Human Peripheral Blood Mononuclear Cells (PBMCs) in vitro

CytokineTreatment GroupOutcome
IL-6 CatS InhibitorSuppressed Secretion
TNFα CatS InhibitorSuppressed Secretion
IL-10 CatS InhibitorSuppressed Secretion

*Data from a study using a selective, high-affinity Cathepsin S inhibitor on SLE patient-derived PBMCs.[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on T cell activation and proliferation.

Protocol 1: In Vitro T Cell Proliferation Assay using CFSE

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell generations.

Isolate_PBMCs 1. Isolate PBMCs Label_CFSE 2. Label T cells with CFSE Isolate_PBMCs->Label_CFSE Culture_Setup 3. Culture Setup: - T cells - APCs - Antigen - this compound (or vehicle) Label_CFSE->Culture_Setup Incubate 4. Incubate for 4-6 days Culture_Setup->Incubate Stain_Markers 5. Stain for T cell surface markers (e.g., CD3, CD4, CD8) Incubate->Stain_Markers Flow_Cytometry 6. Analyze by Flow Cytometry Stain_Markers->Flow_Cytometry

Figure 2: Workflow for the CFSE-based T Cell Proliferation Assay.

Materials:

  • This compound (RG-7625/RO5459072)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • Antigen of interest (e.g., tetanus toxoid, viral peptides) or anti-CD3/anti-CD28 antibodies for polyclonal stimulation

  • Antigen-Presenting Cells (APCs), if required (e.g., irradiated autologous PBMCs)

  • 96-well round-bottom culture plates

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

  • FACS buffer (PBS with 2% FBS)

  • DMSO (for dissolving this compound)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C.

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: a. Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture Setup: a. Resuspend CFSE-labeled PBMCs at a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. In a 96-well plate, add 100 µL of the cell suspension to each well. c. Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions (or vehicle control - DMSO) to the respective wells. The final DMSO concentration should be kept below 0.1%. d. Add 50 µL of the antigen (and APCs if necessary) or anti-CD3/anti-CD28 antibodies to stimulate T cell proliferation.

  • Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: a. Harvest the cells and wash them with FACS buffer. b. Stain the cells with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C. c. Wash the cells and resuspend them in FACS buffer. d. Acquire the data on a flow cytometer. Analyze the CFSE dilution profiles within the gated CD4+ and CD8+ T cell populations.

Protocol 2: T Cell Activation Marker Expression Analysis

This protocol measures the expression of early (CD69) and late (CD25) activation markers on T cells following stimulation in the presence of this compound.

Materials:

  • Same as Protocol 1, excluding CFSE.

  • Flow cytometry antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25.

Procedure:

  • Prepare this compound Stock Solution: As described in Protocol 1.

  • Isolate PBMCs: As described in Protocol 1.

  • Cell Culture Setup: a. Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. In a 96-well plate, add 100 µL of the cell suspension to each well. c. Add 50 µL of this compound dilutions or vehicle control. d. Add 50 µL of antigen or anti-CD3/anti-CD28 antibodies.

  • Incubation: Incubate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: a. Harvest and wash the cells with FACS buffer. b. Stain with antibodies against CD3, CD4, CD8, CD69, and CD25. c. Wash and resuspend the cells in FACS buffer. d. Analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T cell populations by flow cytometry.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol quantifies the secretion of key cytokines (e.g., IL-2, IFN-γ, TNF-α) from T cells upon activation in the presence of this compound.

Materials:

  • Same as Protocol 1, excluding CFSE and flow cytometry antibodies.

  • ELISA kits for the cytokines of interest (e.g., human IL-2, IFN-γ, TNF-α).

Procedure:

  • Cell Culture and Stimulation: Follow steps 1-4 of Protocol 2.

  • Supernatant Collection: After the incubation period (typically 24-72 hours), centrifuge the 96-well plate and carefully collect the culture supernatants.

  • ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the supernatants from the different treatment conditions.

Conclusion

This compound is a powerful research tool for dissecting the role of Cathepsin S in T cell-mediated immune responses. By specifically inhibiting the MHC class II antigen presentation pathway, it allows for the detailed investigation of the requirements for CD4+ T cell activation and proliferation. The provided protocols offer a framework for researchers to explore the immunomodulatory effects of this compound and to further understand the intricate processes governing T cell immunity.

References

Troubleshooting & Optimization

Petesicatib Technical Support Center: Strategies to Minimize Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Petesicatib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability when working with this compound, a selective inhibitor of Cathepsin S. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as RG-7625 or RO-5459072) is a potent and selective small molecule inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease.[1] Its primary mechanism of action is the inhibition of CatS-mediated degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[1] By preventing the breakdown of the invariant chain, this compound leads to the accumulation of a fragment called Lip10, which in turn reduces the loading of antigenic peptides onto MHC class II molecules and subsequent presentation to CD4+ T cells.[1] This ultimately dampens the T-cell mediated immune response, making this compound a tool for studying autoimmune and inflammatory diseases.[1]

Q2: What are the recommended storage and handling procedures for this compound to ensure its stability?

To maintain the integrity and activity of this compound, proper storage and handling are crucial. Variability in experimental results can often be traced back to improper handling of the compound.

Storage of Solid Compound:

  • Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]

  • Long-term (months to years): For optimal stability, store at -20°C in a dry, dark environment.[1] The compound is stable for over two years if stored correctly.[1]

Stock Solution Storage:

  • Short-term (days to weeks): Aliquots of the stock solution can be stored at 0 - 4°C.

  • Long-term (months): For extended storage, it is recommended to store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

General Handling:

  • This compound is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[1]

  • Always allow the vial to warm to room temperature before opening to avoid condensation, which can affect the stability of the solid compound.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO. To aid dissolution, gentle warming and sonication in an ultrasonic bath may be used.[1] It is advisable to prepare a concentrated stock solution (e.g., 10 mM or higher) which can then be diluted to the desired working concentration for your experiments.

SolventMaximum Solubility
DMSO≥ 125 mg/mL (≥ 207.11 mM)[1]

Troubleshooting Guides

Issue 1: High variability in in vitro Cathepsin S enzymatic assays.

High variability in enzymatic assays can mask the true effect of this compound. Here are some common causes and solutions:

Potential Cause Troubleshooting Suggestion
Inconsistent Enzyme Activity Ensure the recombinant Cathepsin S is from a reputable source and has been stored correctly. Avoid repeated freeze-thaw cycles of the enzyme. Prepare fresh enzyme dilutions for each experiment.
Substrate Instability Some fluorogenic substrates are light-sensitive. Protect the substrate from light during storage and incubation. Prepare fresh substrate solution for each assay.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Consider using a multi-channel pipette for adding reagents to a 96-well plate to ensure consistency.
DMSO Concentration Effects Ensure that the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can inhibit enzyme activity. A final DMSO concentration of ≤1% is generally recommended.[2]
Assay Buffer Conditions The pH and composition of the assay buffer are critical for Cathepsin S activity. Use a buffer at the optimal pH for the enzyme (typically pH 6.0-6.5).[3] Ensure all components of the buffer are correctly prepared and at the final desired concentration.
Incubation Time and Temperature Maintain a consistent incubation time and temperature for all samples. Use a temperature-controlled plate reader or incubator.

Issue 2: Inconsistent results in cell-based assays.

Cell-based assays introduce more variables than biochemical assays. Here’s how to troubleshoot inconsistencies:

Potential Cause Troubleshooting Suggestion
Cell Health and Passage Number Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Over-confluent or starved cells can respond differently to treatment.
Compound Precipitation This compound has low aqueous solubility. When diluting the DMSO stock solution into aqueous cell culture media, ensure proper mixing to avoid precipitation. Visually inspect the media for any signs of precipitation. If precipitation occurs, consider using a lower concentration or a different formulation for in vivo studies.[4]
Inconsistent Cell Seeding Density Seed cells at a consistent density across all wells. Uneven cell distribution will lead to variability in the readouts.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To minimize edge effects, avoid using the outer wells or fill them with sterile PBS or media.
Variability in Treatment Time Ensure that the duration of this compound treatment is consistent for all samples. Stagger the addition of the compound if necessary to maintain consistent incubation times.
DMSO Toxicity High concentrations of DMSO can be toxic to cells. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% and should be consistent across all experimental and control wells.

Issue 3: Difficulty in interpreting off-target effects.

Understanding the selectivity of this compound is crucial for accurate data interpretation.

Potential Cause Troubleshooting Suggestion
Inhibition of Other Cathepsins This compound is highly selective for Cathepsin S. However, at higher concentrations, it may inhibit other cathepsins. Compare the IC50 values of this compound against a panel of related proteases to understand its selectivity profile.[1]
Uncharacterized Off-Target Interactions At high concentrations, small molecule inhibitors can have off-target effects. If you observe unexpected phenotypes, consider performing a broader off-target screening against a panel of kinases or other relevant enzymes.[1] It has been shown that this compound has minimal inhibition (≤30%) on a panel of nearly 100 receptors and enzymes at a concentration of 10 µM.[1]
Lack of Appropriate Controls Always include a negative control (vehicle-treated) and, if possible, a positive control (a known inhibitor of a different target that should not produce the observed effect). For cellular assays, consider using a Cathepsin S knockout/knockdown cell line to confirm that the observed effects are on-target.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

TargetSpeciesIC50 / EC50
Cathepsin SHuman0.1 nM (IC50)[1]
Cathepsin SMurine0.3 nM (IC50)[1]
Cathepsin VHuman700 nM (IC50)[1]
Cathepsin LHuman> 1 µM (No sub-micromolar inhibition)[1]
Cathepsin BHuman> 1 µM (No sub-micromolar inhibition)[1]
Cathepsin KHuman> 1 µM (No sub-micromolar inhibition)[1]
Cathepsin FHuman> 1 µM (No sub-micromolar inhibition)[1]
Lip10 Accumulation (in human B-cells)Human15.8 nM (EC50)[1]

Experimental Protocols

Protocol 1: In Vitro Cathepsin S Enzymatic Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound against recombinant Cathepsin S using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin S

  • Cathepsin S fluorogenic substrate (e.g., Z-VVR-AFC)

  • Assay Buffer (e.g., 50 mM MES, 2.5 mM DTT, 2.5 mM EDTA, pH 6.5)[3]

  • This compound

  • DMSO (anhydrous)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute the DMSO stock into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and ideally ≤1%.

  • Prepare enzyme solution: Dilute the recombinant Cathepsin S to the working concentration in pre-warmed Assay Buffer.

  • Assay Plate Setup:

    • Add the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of the 96-well plate.

    • Add the diluted enzyme solution to all wells except the "no enzyme" control wells.

    • Add Assay Buffer to the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Read fluorescence: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 400/505 nm for AFC-based substrates) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the "no enzyme" control from all other wells.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for Invariant Chain (Lip10) Accumulation

This protocol describes a method to assess the cellular activity of this compound by measuring the accumulation of the Lip10 fragment of the invariant chain in B-cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a B-cell line

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • This compound

  • DMSO (cell culture grade)

  • Fixation/Permeabilization Buffer

  • Anti-Lip10 antibody (or an antibody recognizing the N-terminus of the invariant chain)

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the B-cells in complete RPMI-1640 medium.

    • Seed the cells at an appropriate density in a multi-well plate.

    • Treat the cells with a serial dilution of this compound or vehicle control (medium with the same final DMSO concentration, typically ≤0.5%) for a predetermined time (e.g., 18-24 hours).

  • Cell Staining:

    • Harvest the cells and wash them with PBS.

    • Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.

    • Incubate the cells with the primary anti-Lip10 antibody for 30-60 minutes at 4°C.

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound secondary antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Acquire the data on a flow cytometer, measuring the fluorescence intensity of the stained cells.

  • Data Analysis:

    • Gate on the B-cell population based on forward and side scatter, and if necessary, a B-cell specific marker (e.g., CD19).

    • Determine the median fluorescence intensity (MFI) of the Lip10 staining for each treatment condition.

    • Normalize the MFI values to the vehicle control.

    • Plot the fold-increase in Lip10 accumulation versus the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Mandatory Visualizations

Petesicatib_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) Antigen Antigen Endosome Endosome Antigen->Endosome Endocytosis Ii_degradation Ii Degradation Endosome->Ii_degradation MHC_II_Ii MHC class II + Invariant Chain (Ii) MHC_II_Ii->Ii_degradation Cathepsin_S Cathepsin S Cathepsin_S->Ii_degradation This compound This compound This compound->Cathepsin_S Inhibits MHC_II_Peptide MHC class II + Antigenic Peptide TCR TCR MHC_II_Peptide->TCR Antigen Presentation T_Cell CD4+ T-Cell Activation T-Cell Activation TCR->Activation Peptide_loading Peptide Loading Ii_degradation->Peptide_loading Peptide_loading->MHC_II_Peptide

Caption: Mechanism of action of this compound in inhibiting T-cell activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_data Data Analysis Compound_Prep Prepare this compound Stock (DMSO) & Serial Dilutions Treatment Treat Cells with this compound or Vehicle Control Compound_Prep->Treatment Cell_Prep Culture & Seed Antigen Presenting Cells Cell_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Staining Fix, Permeabilize & Stain for Lip10 Incubation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Quantification Quantify Median Fluorescence Intensity (MFI) Analysis->Quantification Normalization Normalize to Vehicle Control Quantification->Normalization EC50 Calculate EC50 Normalization->EC50

Caption: Workflow for a cell-based Lip10 accumulation assay.

References

interpreting unexpected results in studies involving Petesicatib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Petesicatib. The information is designed to help interpret unexpected results and address common issues encountered during experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

Q1: We are observing lower-than-expected potency of this compound in our in vitro antigen presentation assay. What could be the cause?

A1: Several factors could contribute to lower-than-expected potency. Consider the following:

  • Cell Type Specificity: The expression and activity of Cathepsin S can vary significantly between different antigen-presenting cells (APCs). For instance, B cells and dendritic cells heavily rely on Cathepsin S for invariant chain (Ii) degradation, while other cells might utilize other cathepsins like Cathepsin L.[1] Ensure the cell line you are using expresses sufficient levels of active Cathepsin S.

  • Assay Conditions: The optimal pH for Cathepsin S activity is around 5.5, typical of endo-lysosomal compartments.[2] Verify that the pH of your cell culture medium or lysis buffer in the final steps of your assay is conducive to Cathepsin S activity.

  • Compound Stability and Solubility: this compound is soluble in DMSO.[3] Ensure your stock solutions are properly prepared and that the final concentration of DMSO in your assay does not exceed 0.1% to avoid solvent-induced artifacts. Confirm the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure).

  • Substrate Competition: The specific antigen or peptide used in your assay can influence the apparent potency of the inhibitor. Some substrates may be processed by multiple proteases, masking the specific effect of Cathepsin S inhibition.

Q2: Our in vivo study with this compound in a mouse model of autoimmune disease is not showing a significant therapeutic effect. What should we investigate?

A2: A lack of in vivo efficacy can be multifactorial. Here are some key areas to troubleshoot:

  • Pharmacokinetics and Pharmacodynamics (PK/PD):

    • Dosing and Bioavailability: Review the dosing regimen (dose, frequency, and route of administration). Oral administration can be influenced by factors like the formulation and the fed/fasted state of the animals. Consider performing a pilot PK study to ensure adequate plasma exposure of this compound.

    • Target Engagement: It is crucial to confirm that this compound is reaching its target and inhibiting Cathepsin S activity in vivo. A common method is to measure the accumulation of the Lip10 fragment of the invariant chain in B cells or splenocytes.[4][5] A lack of Lip10 accumulation would suggest a problem with drug exposure or target engagement.

  • Animal Model: The choice of animal model is critical. The specific autoimmune model should have a pathology that is known to be driven by Cathepsin S-dependent antigen presentation. For example, some models of lupus and arthritis have shown a response to Cathepsin S inhibition.[6][7][8]

  • Timing of Intervention: The therapeutic window for intervention can be narrow. Initiating treatment after the disease is well-established may be less effective than prophylactic or early treatment.

Q3: We are observing some unexpected off-target effects in our cell-based assays. Could this compound be inhibiting other proteases?

A3: While this compound is described as a selective Cathepsin S inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations.

  • Cross-reactivity with other Cathepsins: The cathepsin family has several members with structural similarities. While this compound has high selectivity for Cathepsin S, it's advisable to test its activity against other relevant cathepsins (e.g., Cathepsin B, K, and L) in counter-screening assays, particularly if you observe unexpected cellular phenotypes.[9][10] Some cathepsin inhibitors have shown off-target effects leading to adverse events in clinical trials.[11]

  • Lysosomotropism: Basic compounds can accumulate in the acidic environment of lysosomes, a phenomenon known as lysosomotropism. This can lead to non-specific inhibition of lysosomal enzymes.[10] While the specific properties of this compound in this regard are not detailed in the available literature, it is a factor to consider with lysosomal targets.

Q4: In our clinical trial with a similar Cathepsin S inhibitor, we are seeing a higher-than-expected placebo response. How should we interpret this?

A4: A significant placebo response is not uncommon in clinical trials, particularly in indications with subjective endpoints like pain and fatigue, which are common in autoimmune diseases.

  • Natural Disease Fluctuation: Autoimmune diseases often have a fluctuating course, and spontaneous improvements can be mistaken for a treatment effect.

  • Patient Expectation: The expectation of receiving a novel treatment can lead to a powerful placebo effect.

  • Study Design: The design of the clinical trial, including the frequency of study visits and interactions with healthcare professionals, can influence the placebo response. In a study on this compound in celiac disease, a weak response to the gluten challenge in both the treatment and placebo arms made it difficult to assess efficacy.[9]

Data Presentation

The following tables summarize hypothetical but plausible data based on the known pharmacology of this compound and the typical outcomes of early-phase clinical trials. Note: This data is for illustrative purposes only, as detailed quantitative data from this compound clinical trials is not publicly available.

Table 1: Illustrative In Vitro Potency of this compound

Assay TypeCell LineIC50 (nM)
Cathepsin S Enzymatic AssayRecombinant Human Cathepsin S1.5
Antigen Presentation AssayHuman B-LCL25
Lip10 Accumulation AssayHuman PBMCs30

Table 2: Illustrative Pharmacodynamic Effects of this compound in a Phase I Study (Healthy Volunteers)

DoseCmax (ng/mL)AUC (ng*h/mL)Lip10 Accumulation in B cells (Fold Change from Baseline)
10 mg1509002.5
50 mg78048008.0
100 mg1500950015.0

Table 3: Illustrative Adverse Events in a 12-Week Phase II Study of this compound vs. Placebo in an Autoimmune Disease

Adverse EventThis compound (N=50) n (%)Placebo (N=50) n (%)
Headache5 (10%)4 (8%)
Nausea4 (8%)2 (4%)
Upper Respiratory Tract Infection3 (6%)4 (8%)
Diarrhea2 (4%)1 (2%)
Fatigue2 (4%)3 (6%)

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in experimental design and troubleshooting.

Protocol 1: In Vitro Cathepsin S Enzymatic Inhibition Assay

  • Reagents: Recombinant human Cathepsin S, fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC), assay buffer (e.g., 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5), this compound, DMSO, 96-well black microplate.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. b. Add a fixed amount of recombinant Cathepsin S to each well of the microplate. c. Add the diluted this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time using a microplate reader. f. Calculate the rate of reaction for each concentration of the inhibitor. g. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based Lip10 Accumulation Assay

  • Reagents: Human PBMCs or a suitable B cell line (e.g., Raji), cell culture medium, this compound, DMSO, fixation buffer, permeabilization buffer, anti-Lip10 antibody, fluorescently labeled secondary antibody, flow cytometer.

  • Procedure: a. Culture the cells in the presence of serial dilutions of this compound or vehicle (DMSO) for 18-24 hours. b. Harvest the cells and wash with PBS. c. Fix the cells using a suitable fixation buffer. d. Permeabilize the cells with a permeabilization buffer. e. Incubate the cells with the primary anti-Lip10 antibody. f. Wash the cells and incubate with the fluorescently labeled secondary antibody. g. Analyze the cells by flow cytometry to quantify the intracellular Lip10 levels. h. Determine the EC50 value for Lip10 accumulation.[4][5]

Mandatory Visualization

Signaling Pathway

Cathepsin_S_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Endosome Endo-lysosome (pH ~5.5) Antigen Exogenous Antigen Peptide_loading Peptide Loading Antigen->Peptide_loading MHCII_Ii MHC-II / Invariant Chain (Ii) Complex CatS Cathepsin S MHCII_Ii->CatS Target for inhibition Ii_degradation Ii Degradation (CLIP fragment remains) CatS->Ii_degradation Ii_degradation->Peptide_loading MHCII_peptide MHC-II / Peptide Complex Peptide_loading->MHCII_peptide TCR T-Cell Receptor (TCR) MHCII_peptide->TCR Antigen Presentation T_Cell CD4+ T-Cell TCR->T_Cell Activation This compound This compound This compound->CatS Inhibits

Caption: Cathepsin S signaling pathway in antigen presentation.

Experimental Workflow

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Interpretation Data Interpretation Enzyme_Assay Enzymatic Assay (Recombinant Cathepsin S) Cell_Assay Cell-Based Assay (Antigen Presentation / Lip10) Enzyme_Assay->Cell_Assay Selectivity_Assay Selectivity Profiling (Other Cathepsins) Cell_Assay->Selectivity_Assay PK_Study Pharmacokinetic Study (Dose Escalation) Selectivity_Assay->PK_Study PD_Study Pharmacodynamic Study (Target Engagement - Lip10) PK_Study->PD_Study Efficacy_Study Efficacy Study (Autoimmune Disease Model) PD_Study->Efficacy_Study Potency Determine Potency (IC50 / EC50) Efficacy_Study->Potency Exposure Assess Exposure (Cmax, AUC) Potency->Exposure Efficacy Evaluate Efficacy (Disease Score) Exposure->Efficacy Safety Monitor Safety (Adverse Events) Efficacy->Safety

Caption: General experimental workflow for testing this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_Troubleshoot_InVitro In Vitro Troubleshooting cluster_Troubleshoot_InVivo In Vivo Troubleshooting Start Unexpected Result Observed InVitro In Vitro Experiment? Start->InVitro InVivo In Vivo Experiment? Start->InVivo Check_Reagents Verify Reagent Quality (Enzyme, Substrate, Cells) InVitro->Check_Reagents Yes Check_PK Analyze Pharmacokinetics (Exposure, Half-life) InVivo->Check_PK Yes Check_Conditions Confirm Assay Conditions (pH, Temperature, Solvent) Check_Reagents->Check_Conditions Check_Selectivity Assess Off-Target Effects Check_Conditions->Check_Selectivity End Refine Protocol & Re-evaluate Check_Selectivity->End Check_PD Confirm Target Engagement (Lip10 Accumulation) Check_PK->Check_PD Check_Model Review Animal Model Relevance Check_PD->Check_Model Check_Model->End

Caption: Decision tree for troubleshooting unexpected results.

References

Technical Support Center: Controlling for Potential Cytotoxicity of Petesicatib in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for the potential cytotoxicity of Petesicatib in cell line-based experiments. The following information is intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as RG-7625 or RO-5459072) is a selective, orally administered small molecule inhibitor of cathepsin S.[1] Cathepsin S is a lysosomal cysteine protease that plays a critical role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[2][3] By inhibiting cathepsin S, this compound prevents the degradation of the Ii, leading to the accumulation of a fragment called CLIP within the peptide-binding groove of MHC class II molecules. This, in turn, hinders the loading of antigenic peptides onto MHC class II, thereby reducing the presentation of antigens to CD4+ T cells and dampening the subsequent T-cell mediated immune response.[2][3]

Q2: Why is it important to control for the cytotoxicity of this compound in my experiments?

As with any pharmacological agent, it is crucial to distinguish between the intended immunomodulatory effects of this compound and any potential off-target cytotoxic effects. Uncontrolled cytotoxicity can lead to misinterpretation of experimental results, where a reduction in cell number or function might be incorrectly attributed to the specific mechanism of action (inhibition of antigen presentation) rather than general cell death. Establishing a therapeutic window where this compound is effective at inhibiting cathepsin S without causing significant cell death is essential for obtaining reliable and reproducible data.

Q3: What are the common assays to assess the cytotoxicity of this compound?

Several standard in vitro assays can be employed to evaluate the potential cytotoxicity of this compound. The choice of assay depends on the specific research question and the cell lines being used. Commonly used assays include:

  • Metabolic Assays (e.g., MTT, MTS, WST-1, alamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane, a hallmark of necrosis or late-stage apoptosis.

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays specifically measure markers of programmed cell death (apoptosis).

Q4: I am observing a decrease in signal in my cell-based assay after this compound treatment. How do I know if it's due to cytotoxicity or the intended immunomodulatory effect?

This is a critical question. It is essential to run parallel assays to differentiate between these two possibilities. For instance, you could perform a functional assay to measure the inhibition of antigen presentation (e.g., a T-cell activation assay) alongside a direct cytotoxicity assay (e.g., LDH release or a live/dead cell stain). If you observe a dose-dependent decrease in T-cell activation at concentrations of this compound that do not cause a significant increase in cell death, you can be more confident that you are observing the intended pharmacological effect.

Troubleshooting Guides

Troubleshooting Common Cytotoxicity Assays
Problem Possible Cause Solution
High background in alamarBlue™ assay Reagent degradation due to light exposure.Store alamarBlue™ reagent protected from light.
Microbial contamination in cell culture.Regularly test for and eliminate microbial contamination.
Low signal or poor dynamic range in MTT assay Insufficient incubation time.Optimize incubation time for your specific cell line and density.
Low cell number.Ensure an adequate number of viable cells are seeded per well.
Incomplete solubilization of formazan crystals.Ensure complete solubilization by vigorous mixing and using an appropriate solvent.
High well-to-well variability in LDH assay Uneven cell seeding.Ensure a homogenous cell suspension and use appropriate pipetting techniques.
Presence of LDH in serum-containing media.Use a serum-free medium for the assay or run a background control with medium alone.
Cell lysis during handling.Handle cells gently and avoid excessive pipetting.
Discrepancy between different cytotoxicity assays Different assays measure different cellular events (e.g., metabolic activity vs. membrane integrity).Use a combination of assays to get a comprehensive picture of cytotoxicity.
The compound may interfere with the assay chemistry.Run a cell-free control with the compound and the assay reagents to check for interference.

Experimental Protocols

Protocol 1: Determining the IC50 for Cytotoxicity using the alamarBlue™ Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound that leads to a 50% reduction in cell viability.

Materials:

  • Target cell line(s) of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • alamarBlue™ HS Cell Viability Reagent

  • 96-well clear-bottom black plates

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical starting range could be from 100 µM down to 0.01 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • alamarBlue™ Assay:

    • Add 10 µL of alamarBlue™ HS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Membrane Integrity using the LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Target cell line(s)

  • Complete cell culture medium (low serum is recommended to reduce background)

  • This compound stock solution

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • 96-well clear plates

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Absorbance plate reader (490 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the alamarBlue™ protocol.

    • In addition to the vehicle and no-cell controls, include a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • LDH Assay:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well clear plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution (if provided in the kit).

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:

    • Plot the percentage of cytotoxicity against the this compound concentration.

Quantitative Data Summary

Since specific IC50 values for this compound across a wide range of cell lines are not publicly available, the following table provides a template for how to present such data once obtained through the described experimental protocols. For illustrative purposes, hypothetical data for a generic selective cathepsin S inhibitor is included.

Cell Line Cell Type Assay Exposure Time (h) IC50 (µM)
JurkatHuman T lymphocytealamarBlue™48> 50
THP-1Human monocyticalamarBlue™48> 50
A549Human lung carcinomaMTT7225.3
HeLaHuman cervical cancerLDH4838.1
User's Cell Line 1SpecifySpecifySpecifyEnter Data
User's Cell Line 2SpecifySpecifySpecifyEnter Data

Note: The provided IC50 values are hypothetical and should be determined experimentally for the specific cell lines and conditions used in your research.

Visualizations

Signaling Pathway: MHC Class II Antigen Presentation and the Role of Cathepsin S

The following diagram illustrates the classical MHC class II antigen presentation pathway and highlights the critical step inhibited by this compound.

MHC_Class_II_Pathway cluster_Extracellular Extracellular Space cluster_Cell Antigen Presenting Cell (APC) cluster_Endosome Endosome/Lysosome cluster_ER_Golgi ER & Golgi Antigen Antigen Antigen_in_Endosome Antigen Antigen->Antigen_in_Endosome Endocytosis Peptides Antigenic Peptides Antigen_in_Endosome->Peptides Proteolysis MHC_II_CLIP MHC-II::CLIP Ii_degradation Ii Degradation Cathepsin_S Cathepsin S Cathepsin_S->Ii_degradation Cleaves Ii This compound This compound This compound->Cathepsin_S Inhibits MHC_II_Peptide MHC-II::Peptide Ii_degradation->MHC_II_Peptide CLIP Exchange for Antigenic Peptide MHC_II_Synthesis MHC-II Synthesis + Invariant Chain (Ii) MHC_II_Synthesis->MHC_II_CLIP Transport to Endosome APC_Surface APC Surface T_Cell CD4+ T-Cell APC_Surface->T_Cell Antigen Presentation & T-Cell Activation MHC_II_Peptide->APC_Surface Transport to Cell Surface

Caption: MHC Class II antigen presentation pathway and the inhibitory action of this compound.

Experimental Workflow: Assessing and Controlling for Cytotoxicity

This workflow provides a logical sequence of experiments to assess the cytotoxicity of this compound and establish a suitable concentration for further studies.

Cytotoxicity_Workflow cluster_Phase1 Phase 1: Initial Cytotoxicity Screen cluster_Phase2 Phase 2: Confirmation & Mechanistic Insight cluster_Phase3 Phase 3: Defining the Therapeutic Window Start Start: Select Cell Lines & this compound Concentrations Assay1 Perform Broad-Range Dose-Response Cytotoxicity Assay (e.g., alamarBlue™, 24h, 48h, 72h) Start->Assay1 Data1 Analyze Data: Determine IC50 for Cytotoxicity Assay1->Data1 Assay2 Perform Confirmatory Assay (e.g., LDH Release or Live/Dead Stain) at concentrations around IC50 Data1->Assay2 If cytotoxic effects are observed Assay4 Perform Functional Assay (e.g., Cathepsin S Activity Assay or T-Cell Activation Assay) Data1->Assay4 If no significant cytotoxicity is observed Assay3 Perform Apoptosis Assay (e.g., Caspase-3/7 Activity) to determine mechanism of cell death Assay2->Assay3 Data2 Compare Results from Different Assays Assay3->Data2 Data2->Assay4 Data3 Correlate Functional Inhibition with Cytotoxicity Data Assay4->Data3 End Define Non-Cytotoxic Concentration Range for Further Experiments Data3->End

Caption: A stepwise workflow for evaluating the cytotoxicity of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Petesicatib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Petesicatib in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound (also known as RO5459072 or RG-7625) is an inhibitor of Cathepsin S, a lysosomal cysteine protease involved in immune and inflammatory processes. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high membrane permeability but low aqueous solubility. This poor solubility is the primary factor limiting its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability.

Q2: How does food intake affect the bioavailability of this compound?

A2: Studies have shown that the pharmacokinetics of this compound are complex and non-linear in a fasted state. However, when administered with food, its absorption becomes more linear and predictable. This is likely due to the presence of bile salts and lipids in the fed state, which can enhance the solubilization of poorly soluble drugs like this compound. Therefore, administering this compound with food or developing formulations that mimic the fed state can be a strategy to improve its bioavailability.

Q3: What are the general strategies for improving the oral bioavailability of a BCS Class II compound like this compound?

A3: The main goal is to enhance the drug's dissolution rate and/or its solubility in the gastrointestinal fluid. Common strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or creating nanosuspensions can significantly improve dissolution.

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form by dispersing it in a polymer matrix can increase its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) that form fine emulsions in the gut, enhancing solubilization.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • Co-solvents and Surfactants: Employing excipients like PEG 300, Tween 80, and DMSO in liquid formulations can help to keep the drug in solution.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
High variability in plasma concentrations between animals. Poor and variable dissolution of the drug in the GI tract. Food effects (differences in consumption before dosing). Formulation instability leading to drug precipitation.1. Administer the formulation with a standardized meal or use a lipid-based formulation to mimic the fed state and reduce food-related variability. 2. Improve the formulation to enhance solubility (e.g., nanosuspension, solid dispersion). 3. Ensure the formulation is homogenous and stable; check for any precipitation before dosing.
Low overall drug exposure (low AUC and Cmax). Insufficient drug dissolution from the formulation. Rapid metabolism in the gut wall or liver (first-pass effect). P-glycoprotein (P-gp) mediated efflux.1. Employ solubility enhancement techniques as mentioned in the FAQs (e.g., particle size reduction, lipid-based formulations). 2. While this compound has high permeability, co-administration with a P-gp inhibitor could be explored if efflux is suspected to be a major issue. 3. Increase the dose, but be mindful of potential toxicity and non-linear pharmacokinetics at higher concentrations.
Precipitation of this compound in the formulation upon dilution or in aqueous media. The drug concentration exceeds its solubility in the aqueous environment of the GI tract.1. Use precipitation inhibitors in the formulation, such as hydrophilic polymers (e.g., HPMC, PVP). 2. Develop a lipid-based formulation (SEDDS/SMEDDS) that can maintain the drug in a solubilized state upon dispersion in the gut. 3. Reduce the drug loading in the formulation.
Difficulty in preparing a stable and consistent oral formulation. This compound's poor solubility in common aqueous vehicles.1. Refer to established formulations using co-solvents. A common starting point is a vehicle containing DMSO, PEG 300, and Tween 80, diluted with saline or corn oil. 2. For nanosuspensions, careful selection of stabilizers (surfactants and polymers) is critical to prevent particle aggregation. 3. For solid dispersions, ensure appropriate polymer selection and drug-to-polymer ratio to maintain the amorphous state.

Data Presentation: Comparative Pharmacokinetics

Disclaimer: The following table presents illustrative data for different formulation approaches for this compound based on typical improvements seen for BCS Class II drugs. Specific experimental results for this compound may vary.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized) 10250 ± 502.01500 ± 300100 (Reference)
Nanosuspension 10750 ± 1501.04500 ± 900300
Solid Dispersion (in HPMC) 10600 ± 1201.53600 ± 720240
SEDDS Formulation 10900 ± 1800.55400 ± 1080360

Experimental Protocols

Protocol: Oral Bioavailability Study of this compound in Rats

1. Objective: To determine and compare the pharmacokinetic profiles of different oral formulations of this compound in Sprague-Dawley rats.

2. Materials:

  • This compound

  • Formulation vehicles (e.g., 0.5% methylcellulose for suspension; Capryol 90, Cremophor EL, and Transcutol HP for SEDDS)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • K2-EDTA tubes for blood collection

  • Centrifuge

  • LC-MS/MS system

3. Animal Dosing and Sampling:

  • Animal Model: Male Sprague-Dawley rats are commonly used. They should be fasted overnight (with free access to water) before dosing to minimize food-related variability, unless the study is specifically investigating the food effect.

  • Dosing: Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should be consistent (e.g., 5 mL/kg).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Immediately transfer blood into K2-EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Store plasma samples at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS for this compound in Plasma:

  • Sample Preparation: Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 3 volumes) containing an internal standard to a plasma sample (e.g., 50 µL). Vortex and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific parent-to-product ion transitions for this compound and the internal standard.

  • Quantification: Construct a calibration curve using standards of known this compound concentrations in blank plasma. Calculate the concentration of this compound in the study samples based on this curve.

Visualizations

Signaling Pathway of Cathepsin S

CathepsinS_Pathway cluster_extracellular Extracellular/Endosomal cluster_MHC MHC-II Processing cluster_PAR PAR Activation This compound This compound CTSS Cathepsin S (Active) This compound->CTSS Inhibition Ii Invariant Chain (Ii) CTSS->Ii Degrades PAR2 PAR2 Receptor CTSS->PAR2 Cleaves CLIP CLIP Fragment Ii->CLIP Cleavage MHC_II MHC Class II Antigen_Presentation Antigen Presentation to T-Cells MHC_II->Antigen_Presentation Peptide Loading Signaling_Cascade Inflammatory Signaling (e.g., NF-κB) PAR2->Signaling_Cascade Activation

Caption: Inhibition of Cathepsin S by this compound blocks MHC-II antigen processing and PAR2 activation.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow cluster_formulation Formulation cluster_in_vivo In Vivo Study cluster_analysis Bioanalysis & Data Processing F1 Formulation A (e.g., Suspension) Dosing Oral Gavage to Rats F1->Dosing F2 Formulation B (e.g., Nanosuspension) F2->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Calc Pharmacokinetic Calculations (AUC, Cmax, Tmax) LCMS->PK_Calc Comparison Compare Bioavailability PK_Calc->Comparison

Caption: Workflow for comparing the oral bioavailability of different this compound formulations in rats.

Logical Relationship of Bioavailability Improvement

Bioavailability_Logic cluster_solutions Formulation Strategies Problem Low Oral Bioavailability Cause Poor Aqueous Solubility (BCS Class II) Problem->Cause S1 Particle Size Reduction Cause->S1 S2 Amorphous Solid Dispersions Cause->S2 S3 Lipid-Based Systems (SEDDS) Cause->S3 Mechanism Increased Dissolution Rate & Saturation Solubility S1->Mechanism S2->Mechanism S3->Mechanism Outcome Improved Oral Bioavailability (Higher AUC & Cmax) Mechanism->Outcome

mitigating degradation of Petesicatib in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Petesicatib during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage, this compound powder should be stored at -20°C or -80°C in a dry and dark environment.[1][2] For short-term storage (days to weeks), it can be kept at 0-4°C.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO, which is the recommended solvent for preparing concentrated stock solutions.[1][3] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][3][4] Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[2] For very short-term use (within a week), aliquots can be stored at 4°C.[3]

Q3: What is the stability of this compound in aqueous solutions for experimental use?

For in vivo and in vitro experiments, it is highly recommended to prepare fresh working solutions from the stock solution on the day of use.[2][5] The stability of this compound in aqueous buffers (e.g., PBS, saline, culture media) over extended periods has not been extensively reported. If long-term experiments in aqueous media are planned, it is crucial to perform preliminary stability studies under your specific experimental conditions.

Q4: Can I ship this compound at ambient temperature?

Yes, this compound is generally considered stable enough for shipping at ambient temperature for a few weeks as a non-hazardous chemical.[1]

Q5: What is the mechanism of action of this compound?

This compound is a selective inhibitor of cathepsin S, a lysosomal cysteine protease.[1] By inhibiting cathepsin S, it interferes with the degradation of the invariant chain (Ii), which is crucial for the proper loading of antigens onto MHC class II molecules in antigen-presenting cells. This ultimately leads to a reduction in antigen presentation and subsequent T-cell activation.[1]

Troubleshooting Guide: Degradation of this compound in Long-Term Experiments

This guide addresses common issues related to this compound degradation and provides systematic approaches to identify and resolve them.

Issue 1: Loss of this compound Activity in a Long-Term Cell-Based Assay

Possible Cause: Degradation of this compound in the culture medium over time.

Troubleshooting Steps:

  • Confirm Stock Solution Integrity:

    • Use a fresh aliquot of your DMSO stock solution that has not undergone multiple freeze-thaw cycles.

    • If possible, verify the concentration and purity of your stock solution using an appropriate analytical method (e.g., HPLC).

  • Evaluate Stability in Culture Medium:

    • Protocol: Prepare a working solution of this compound in your cell culture medium at the final experimental concentration. Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells.

    • Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of the remaining intact this compound using a validated analytical method like LC-MS or a functional assay measuring cathepsin S inhibition.

    • Interpretation: A significant decrease in this compound concentration over time indicates instability in the culture medium.

  • Mitigation Strategies:

    • Replenish this compound: If degradation is observed, consider partial or complete medium changes with freshly prepared this compound at regular intervals during your long-term experiment.

    • Optimize Formulation: While not always feasible for cell-based assays, for in vitro enzymatic assays, consider if the buffer composition (e.g., pH, presence of antioxidants) can be modified to enhance stability.

Issue 2: Inconsistent Results in Animal Studies

Possible Cause: Degradation of the dosing solution or poor bioavailability.

Troubleshooting Steps:

  • Dosing Solution Preparation and Storage:

    • Always prepare the dosing solution fresh on the day of administration.[2][5] Do not store diluted aqueous solutions for extended periods.

    • Ensure the formulation is appropriate for the route of administration and that this compound remains in solution. Sonication may be used to aid dissolution.[4]

  • Formulation Assessment:

    • The provided information suggests formulations with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[2] Ensure the chosen formulation is suitable for your animal model and experimental goals.

    • Visually inspect the dosing solution for any precipitation before each administration.

  • Pharmacokinetic (PK) Analysis:

    • If inconsistent results persist, consider conducting a pilot PK study to determine the concentration of this compound in plasma at different time points after administration. This can help to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in your model and confirm that therapeutic concentrations are being achieved and maintained.

Data on this compound Stability

While specific quantitative data on this compound degradation rates under various conditions is not publicly available, the following table summarizes the recommended storage conditions based on information from suppliers.

Form Solvent/Matrix Storage Temperature Duration Reference
Solid PowderN/A0 - 4°CShort-term (days to weeks)[1]
Solid PowderN/A-20°CLong-term (months to years)[1]
Stock SolutionDMSO0 - 4°CShort-term (days to weeks)[1]
Stock SolutionDMSO-20°CLong-term (up to 1 year)[2]
Stock SolutionDMSO-80°CLong-term (up to 2 years)[2]

Experimental Protocols

Protocol for Evaluating this compound Stability in Aqueous Buffer
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Aliquot the working solution into several vials and incubate them at the desired temperature (e.g., room temperature, 37°C). Protect from light.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of intact this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway of this compound Action

Petesicatib_Pathway cluster_APC Antigen Presenting Cell (APC) Antigen Exogenous Antigen Endosome Endosome Antigen->Endosome Cathepsin_S Cathepsin S MHC_II_Ii MHC-II / Invariant Chain (Ii) Complex MHC_II_Ii->Endosome MHC_II_CLIP MHC-II / CLIP Cathepsin_S->MHC_II_CLIP Cleaves Ii MHC_II_Antigen MHC-II / Antigen Peptide Complex MHC_II_CLIP->MHC_II_Antigen Antigen Loading Cell_Surface Cell Surface MHC_II_Antigen->Cell_Surface T_Cell T-Cell Activation Cell_Surface->T_Cell Antigen Presentation This compound This compound This compound->Cathepsin_S Inhibits

Caption: Mechanism of action of this compound in inhibiting antigen presentation.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_working Prepare Working Solution in Aqueous Buffer prep_stock->prep_working incubate Incubate at Desired Temperature and Time Points prep_working->incubate sample Collect Samples at T0, T1, T2... incubate->sample analyze Analyze Samples (e.g., HPLC, LC-MS) sample->analyze data Determine Concentration of Intact this compound analyze->data end End data->end

Caption: Workflow for determining the stability of this compound in a solution.

Troubleshooting Logic for Loss of Activity

Troubleshooting_Logic start Loss of this compound Activity Observed check_stock Is the stock solution fresh and properly stored? start->check_stock yes_stock Yes check_stock->yes_stock Yes no_stock No check_stock->no_stock No check_stability Is this compound stable in the experimental medium/vehicle? yes_stock->check_stability prepare_new_stock Prepare fresh stock solution and repeat experiment no_stock->prepare_new_stock yes_stable Yes check_stability->yes_stable Yes no_stable No check_stability->no_stable No other_factors Investigate other experimental factors (e.g., cell health, assay conditions) yes_stable->other_factors replenish Replenish this compound during the experiment no_stable->replenish

Caption: Decision tree for troubleshooting loss of this compound activity.

References

ensuring consistent results when working with different batches of Petesicatib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Petesicatib (also known as RG-7625 and RO-5459072) in a consistent and reproducible manner. Variations between different batches of a small molecule inhibitor can significantly impact experimental outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you validate each batch of this compound, ensuring the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and reversible inhibitor of cathepsin S, a lysosomal cysteine protease.[1] Its mechanism of action involves preventing the degradation of the invariant chain (Ii) in antigen-presenting cells (APCs). This inhibition leads to a reduction in the presentation of antigens via MHC class II molecules, which in turn diminishes the activation of T cells.[1] This makes this compound a valuable tool for studying autoimmune and inflammatory responses.

Q2: How should I store and handle this compound powder and stock solutions?

Proper storage is critical to maintaining the integrity of this compound.

  • Powder: For long-term storage, keep the solid powder at -20°C in a dry and dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound is generally stable at ambient temperature for short periods, such as during shipping.[1]

  • Stock Solutions: Prepare stock solutions in dimethyl sulfoxide (DMSO).[1] Once in solution, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.

Q3: My experimental results with a new batch of this compound are different from my previous experiments. What could be the cause?

Inconsistent results between batches can stem from several factors:

  • Purity: The purity of the compound can vary between batches. The presence of impurities from the synthesis process can interfere with your experiments.

  • Potency: The actual inhibitory activity of the compound might differ.

  • Solubility: Incomplete dissolution or precipitation of the compound can lead to a lower effective concentration in your assays.

  • Compound Degradation: Improper storage or handling can lead to the degradation of the compound.

It is crucial to perform quality control checks on each new batch to ensure its consistency.

Q4: What is the recommended solvent for this compound?

This compound is soluble in DMSO.[1] For in vivo experiments, further dilution in appropriate vehicles like corn oil or a mixture of solvents such as PEG300, Tween-80, and saline may be necessary. Always ensure the final concentration of DMSO is compatible with your experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no inhibitory effect observed. 1. Incorrect concentration of this compound: The actual concentration of your stock solution may be lower than calculated due to incomplete dissolution or weighing errors. 2. Degraded compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Low potency of the new batch: The new batch may have a lower intrinsic inhibitory activity.1. Verify stock solution concentration: Use a spectrophotometer to measure the absorbance at the compound's λmax (if known) or perform HPLC analysis to confirm the concentration. 2. Use a fresh aliquot: Always use a fresh aliquot of your stock solution for each experiment. 3. Perform a potency assay: Determine the IC50 value of the new batch and compare it to the value from the previous batch or the manufacturer's specifications (see Protocol 1).
Increased cell toxicity or off-target effects. 1. Presence of cytotoxic impurities: The new batch may contain impurities that are toxic to your cells. 2. Higher than expected concentration: Your stock solution may be more concentrated than intended.1. Check the purity of the compound: Analyze the purity of the new batch using HPLC (see Protocol 2). 2. Re-verify stock solution concentration: Confirm the concentration of your stock solution as described above.
Precipitation of the compound in cell culture media or buffer. 1. Poor solubility: this compound may have limited solubility in aqueous solutions. 2. Supersaturation: The final concentration of this compound in your experiment may exceed its solubility limit in the specific medium or buffer.1. Visually inspect for precipitation: Before adding to your experiment, visually check the diluted solution for any precipitate. 2. Perform a solubility test: Determine the solubility of the new batch in your experimental buffer (see Protocol 3). 3. Adjust final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells.

Experimental Protocols for Batch Validation

To ensure consistency, it is highly recommended to perform the following quality control experiments for each new batch of this compound.

Protocol 1: Determination of this compound Potency (IC50) using a Cathepsin S Activity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Prepare Reagents:

    • Recombinant human Cathepsin S enzyme.

    • Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC).

    • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5).

    • This compound stock solution (e.g., 10 mM in DMSO).

  • Prepare Serial Dilutions:

    • Create a series of this compound dilutions in the assay buffer. A typical starting concentration might be 1 µM, with 1:3 serial dilutions.

    • Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control.

  • Enzyme Reaction:

    • In a 96-well black plate, add the Cathepsin S enzyme to each well (except the "no enzyme" control).

    • Add the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of this compound.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical IC50 Data for Different Batches of this compound:

Batch IDIC50 (nM)Fold Difference from Reference
Reference Batch5.21.0
Batch A5.51.1
Batch B15.83.0
Batch C6.11.2

A significant deviation (e.g., >2-3 fold) in the IC50 value may indicate a difference in potency.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Methodology:

  • Prepare Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Prepare Sample:

    • Dissolve this compound powder in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Hypothetical Purity Data for Different Batches of this compound:

Batch IDPurity (%)Number of Impurity Peaks
Reference Batch99.51
Batch A99.22
Batch B95.14
Batch C98.92

A purity of ≥98% is generally recommended for in vitro experiments.

Protocol 3: Solubility Assessment

A simple visual assessment of solubility can prevent issues with compound precipitation.

Methodology:

  • Prepare Supersaturated Solution:

    • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 50 mM).

  • Dilution in Aqueous Buffer:

    • Dilute the DMSO stock solution into your experimental buffer (e.g., cell culture medium or assay buffer) to the final working concentration.

  • Visual Inspection:

    • Let the solution sit at room temperature for at least 30 minutes.

    • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.

  • Microscopic Examination (Optional):

    • For a more sensitive assessment, examine a drop of the solution under a microscope to look for small crystals.

Hypothetical Solubility Data for Different Batches of this compound:

Batch IDMax. Soluble Concentration in PBS (µM)Observations
Reference Batch25Clear solution
Batch A22Clear solution
Batch B10Precipitate observed at >10 µM
Batch C24Clear solution

Differences in solubility may be due to variations in the crystalline form or the presence of insoluble impurities.

Visualizations

G cluster_0 Antigen Processing cluster_1 This compound Intervention cluster_2 T-Cell Activation Antigen Antigen Endosome Endosome Antigen->Endosome Invariant_Chain Invariant Chain (Ii) MHC_II MHC Class II Invariant_Chain->MHC_II CLIP CLIP MHC_II->CLIP degraded to Cathepsin_S Cathepsin S CLIP->Cathepsin_S cleaved by This compound This compound This compound->Cathepsin_S inhibits Antigen_Presentation Antigen Presentation on APC surface Cathepsin_S->Antigen_Presentation enables peptide loading T_Cell T-Cell Antigen_Presentation->T_Cell T_Cell_Activation T-Cell Activation T_Cell->T_Cell_Activation

Caption: Signaling pathway of Cathepsin S and the inhibitory action of this compound.

G Start Start New_Batch Receive New Batch of this compound Start->New_Batch QC_Checks Perform QC Checks New_Batch->QC_Checks Purity Purity Analysis (HPLC) QC_Checks->Purity Potency Potency Assay (IC50) QC_Checks->Potency Solubility Solubility Test QC_Checks->Solubility Compare Compare to Reference Batch or Specifications Purity->Compare Potency->Compare Solubility->Compare Pass Batch Passes QC Compare->Pass Consistent Fail Batch Fails QC Compare->Fail Inconsistent Use_in_Experiment Proceed with Experiments Pass->Use_in_Experiment Contact_Supplier Contact Supplier Fail->Contact_Supplier

Caption: Experimental workflow for validating a new batch of this compound.

References

Validation & Comparative

a comparative analysis of Petesicatib versus other cathepsin S inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Petesicatib (RG-7625, RO-5459072) with other selective cathepsin S inhibitors. This analysis is supported by experimental data on inhibitory potency and selectivity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the immune system, primarily through its involvement in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[1][2] This function is critical for the subsequent loading of antigenic peptides onto MHC class II molecules and their presentation to CD4+ T-cells, thereby initiating an adaptive immune response.[1][3] Dysregulation of cathepsin S activity has been implicated in various autoimmune diseases, making it an attractive therapeutic target.[4]

This compound, developed by Roche, is a potent and selective inhibitor of cathepsin S.[4][5] While its development for several autoimmune indications, including psoriasis and Sjögren's syndrome, has been discontinued, a detailed examination of its performance characteristics alongside other notable cathepsin S inhibitors provides valuable insights for ongoing drug discovery efforts in this area.[4]

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a cathepsin S inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for cathepsin S over other related cathepsins, such as cathepsins K, L, B, and V. High selectivity is crucial to minimize off-target effects. The following tables summarize the available quantitative data for this compound and other selected cathepsin S inhibitors.

InhibitorTargetIC50 (nM)Species
This compound (RO5459072) Cathepsin S0.1Human
Cathepsin S0.3Murine
LY3000328 Cathepsin S7.7Human
Cathepsin S1.67Murine
RO5444101 Cathepsin S0.2Human
Cathepsin S0.3Murine
Table 1: Comparative Inhibitory Potency (IC50) of Cathepsin S Inhibitors.[5][6]
InhibitorCathepsin BCathepsin KCathepsin LCathepsin VCathepsin F
This compound (RO5459072) >1000 nM>1000 nM>1000 nM700 nM>1000 nM
Table 2: Selectivity Profile of this compound against other Cathepsins.[5]

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust enzymatic and cell-based assays. Below are detailed methodologies for key experiments cited in the comparison.

Cathepsin S Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified cathepsin S.

Materials:

  • Recombinant human or murine cathepsin S

  • Fluorogenic cathepsin S substrate (e.g., Z-VVR-AFC or Ac-KQKLR-AMC)

  • Assay Buffer: 50mM MES pH 6.5, 2.5mM DTT, 2.5mM EDTA, 100mM NaCl, 0.001% BSA, and 10% DMSO.[7]

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the diluted inhibitor to the assay buffer.

  • Add recombinant cathepsin S to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC-based substrates) over time.[8]

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software.

Cell-Based Lip10 Accumulation Assay

This assay measures the intracellular accumulation of the Lip10 fragment of the invariant chain, a direct consequence of cathepsin S inhibition in cells.[5]

Materials:

  • Antigen-presenting cells (e.g., human B-cells or RAJI cells)

  • Cell culture medium (e.g., RPMI 1640 with supplements)

  • Test inhibitors dissolved in DMSO

  • Lysis buffer

  • Antibodies for Western blotting: anti-CD74 (to detect Lip10) and a loading control (e.g., anti-actin)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture the cells to the desired density.

  • Treat the cells with serial dilutions of the test inhibitor or a vehicle control (DMSO) for a specified period (e.g., 20 hours).[9]

  • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary antibody against CD74 to detect the Lip10 fragment.

  • Probe with a loading control antibody to ensure equal protein loading.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the dose-dependent accumulation of Lip10. The EC50 value, the concentration at which 50% of the maximal effect is observed, can then be calculated.[5]

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Cathepsin_S_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_ER Endoplasmic Reticulum cluster_Endosome Endosome/Lysosome MHCII MHC Class II MHCII_Ii MHC II-Ii Complex MHCII->MHCII_Ii Ii Invariant Chain (Ii) Ii->MHCII_Ii CLIP CLIP Fragment MHCII_Ii->CLIP Ii Degradation Antigen Exogenous Antigen Peptides Antigenic Peptides Antigen->Peptides Proteolysis MHCII_Peptide MHC II-Peptide Complex Peptides->MHCII_Peptide CatS Cathepsin S CLIP->MHCII_Peptide Peptide Loading (HLA-DM mediated) T_Cell CD4+ T-Cell MHCII_Peptide->T_Cell Antigen Presentation This compound This compound This compound->CatS Inhibits

Caption: Cathepsin S role in MHC Class II antigen presentation.

Experimental_Workflow cluster_Enzymatic_Assay Enzymatic Inhibition Assay cluster_Cell_Assay Cell-Based Lip10 Accumulation Assay EA1 Prepare Inhibitor Dilutions EA2 Incubate Inhibitor with Recombinant Cathepsin S EA1->EA2 EA3 Add Fluorogenic Substrate EA2->EA3 EA4 Measure Fluorescence EA3->EA4 EA5 Calculate IC50 EA4->EA5 CA1 Culture Antigen- Presenting Cells CA2 Treat Cells with Inhibitor CA1->CA2 CA3 Lyse Cells CA2->CA3 CA4 Western Blot for Lip10 CA3->CA4 CA5 Quantify Lip10 Accumulation CA4->CA5

Caption: Workflow for inhibitor characterization.

References

Petesicatib's Impact on T Cell Activation: A Comparative Analysis with S1P Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Petesicatib and a class of alternative immunomodulatory agents, the Sphingosine-1-Phosphate (S1P) receptor modulators, focusing on their specific effects on T cell activation and relevant markers. This document is intended to inform researchers, scientists, and drug development professionals on the distinct mechanisms of action and immunological consequences of these compounds.

Introduction to this compound and T Cell Activation

This compound (also known as RG-7625 and RO-5459072) is a selective inhibitor of Cathepsin S, a lysosomal cysteine protease.[1] Cathepsin S plays a pivotal role in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules on professional antigen-presenting cells (APCs).[2][3] By inhibiting Cathepsin S, this compound effectively reduces the presentation of antigens to CD4+ T helper cells, thereby modulating downstream T cell activation and effector functions.[1] This mechanism makes this compound a candidate for the treatment of autoimmune diseases where dysregulated T cell responses are a key pathological feature.[1][2]

T cell activation is a critical event in the adaptive immune response, characterized by the upregulation of specific cell surface markers. Among the earliest markers of activation is CD69, while CD25 (the alpha chain of the IL-2 receptor) is considered a later marker associated with T cell proliferation and differentiation.[4] Assessing the modulation of these markers provides insight into the immunomodulatory potential of therapeutic compounds.

Comparative Analysis: this compound vs. S1P Receptor Modulators

While this compound modulates T cell activation by interfering with the initial stages of antigen presentation, Sphingosine-1-Phosphate (S1P) receptor modulators, such as Siponimod, Ponesimod, and Ozanimod, exert their immunomodulatory effects through a distinct mechanism: the sequestration of lymphocytes in secondary lymphoid organs.[5][6][7] This comparison will explore the differing impacts of these two classes of drugs on T cell populations and activation markers.

Mechanism of Action

This compound: As a Cathepsin S inhibitor, this compound's primary mechanism is the disruption of MHC class II antigen processing. This leads to a reduction in the activation of antigen-specific CD4+ T cells.[1]

S1P Receptor Modulators (Siponimod, Ponesimod, Ozanimod): These agents are agonists of S1P receptors, leading to their internalization and degradation.[6][7] This functional antagonism prevents lymphocytes from egressing from lymph nodes, resulting in a reversible, dose-dependent reduction in circulating T and B cells.[8][6][7]

Effects on T Cell Populations and Activation Markers

The following table summarizes the known effects of this compound and the S1P receptor modulators on T cell subsets and activation markers based on available data.

FeatureThis compound (Cathepsin S Inhibitor)Siponimod (S1P Receptor Modulator)Ponesimod (S1P Receptor Modulator)Ozanimod (S1P Receptor Modulator)
Primary Mechanism Inhibition of antigen presentation to CD4+ T cells.[1]Sequestration of lymphocytes in lymphoid organs.[5]Sequestration of lymphocytes in lymphoid organs.[6][7]Sequestration of lymphocytes in lymphoid organs.[2]
Effect on Circulating T Cells Modest, non-significant decreases in circulating T cells reported in one study.[9]Significant reduction in absolute lymphocyte count, including CD4+ and CD8+ T cells.[10][11]Dose-dependent reduction in total lymphocyte count, with a greater effect on CD4+ than CD8+ T cells.[12][13]Dose-dependent reduction in absolute lymphocyte count, with greater decreases in CD4+ than CD8+ T cells.[2][14][15]
Effect on Naïve & Memory T Cells Expected to primarily affect the activation of naïve T cells due to its mechanism.Reduction in naïve and central memory T cells, with relative enrichment of effector memory T cells.[10][11]Greater reduction of naïve T cells compared to memory T cells.[12][13]Reduction in naïve and central memory T cells, with minimal effect on CD8+ effector memory T cells.[2][14]
Effect on T Cell Activation Markers (CD25, CD69) Expected to reduce the expression of activation markers as a downstream consequence of reduced antigen presentation.Microarray analysis showed a decrease in genes associated with T cell activation.[10][11]Partially spares CD4+CD25+ regulatory T cells.[8]Significantly reduced CD69 median fluorescence intensity on CD4 T cells in one study.[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of T cell activation markers. Below are representative protocols based on the cited literature.

Flow Cytometry for T Cell Activation Markers (General Protocol)

This protocol outlines a general workflow for staining peripheral blood mononuclear cells (PBMCs) to assess the expression of CD25 and CD69 on T cell subsets.

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation (Optional): For in vitro studies, PBMCs can be stimulated with activating agents such as anti-CD3/CD28-coupled microbeads for a specified period (e.g., 72 hours) in the presence of the test compound (e.g., this compound, Ozanimod) or vehicle control.[4]

  • Surface Staining:

    • Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

    • Prepare a cocktail of fluorochrome-conjugated antibodies against T cell lineage markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).[3][17]

    • Incubate the cells with the antibody cocktail for 20-30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

  • Data Acquisition: Acquire the stained samples on a flow cytometer equipped with the appropriate lasers and filters.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Identify CD4+ and CD8+ T cell populations by gating on CD3+ cells and then on CD4+ or CD8+ cells.

    • Within the CD4+ and CD8+ gates, quantify the percentage of cells expressing CD25 and CD69, and/or the median fluorescence intensity (MFI) of these markers.[3][17]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Petesicatib_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell Antigen Exogenous Antigen Endosome Endosome Antigen->Endosome Cathepsin_S Cathepsin S Endosome->Cathepsin_S Ii degradation MHC_II_Ii MHC class II + Invariant Chain (Ii) MHC_II_Ii->Endosome MHC_II_Peptide MHC class II + Antigenic Peptide Cathepsin_S->MHC_II_Peptide Peptide loading MHC_II_Peptide->Cell_Surface Transport to surface TCR T Cell Receptor (TCR) T_Cell_Activation T Cell Activation TCR->T_Cell_Activation Antigen Recognition Activation_Markers Upregulation of CD25, CD69 T_Cell_Activation->Activation_Markers This compound This compound This compound->Cathepsin_S Inhibits

Caption: Mechanism of Action of this compound.

S1P_Modulator_Mechanism cluster_LymphNode Lymph Node Lymphocyte Lymphocyte S1PR1 S1P1 Receptor Sequestration Lymphocyte Sequestration S1P_Gradient S1P Gradient (High in Blood/Lymph) S1PR1->S1P_Gradient Senses S1PR1->Sequestration Bloodstream Bloodstream S1P_Gradient->Bloodstream Drives Egress S1P_Modulator S1P Receptor Modulator (e.g., Siponimod) S1P_Modulator->S1PR1 Internalizes/Inhibits

Caption: Mechanism of S1P Receptor Modulators.

TCell_Activation_Workflow cluster_SamplePrep Sample Preparation cluster_Experiment In Vitro Experiment cluster_Analysis Flow Cytometry Analysis Whole_Blood Whole Blood Sample PBMC_Isolation PBMC Isolation Whole_Blood->PBMC_Isolation Stimulation T Cell Stimulation (e.g., anti-CD3/CD28) PBMC_Isolation->Stimulation Incubation Incubation with This compound / Comparator Stimulation->Incubation Staining Antibody Staining (CD3, CD4, CD8, CD25, CD69) Incubation->Staining Acquisition Data Acquisition Staining->Acquisition Gating Data Gating & Analysis Acquisition->Gating

References

validating the downstream effects of Petesicatib on cytokine production

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Immunology

This guide provides a comparative analysis of Petesicatib, a selective Cathepsin S inhibitor, and its downstream effects on cytokine production against established Janus kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib. This document is intended for researchers, scientists, and drug development professionals interested in modulating inflammatory responses through targeted therapeutic intervention.

Introduction to Therapeutic Agents

This compound is an investigational small molecule that selectively inhibits Cathepsin S, a lysosomal cysteine protease crucial for the processing and presentation of antigens via the MHC class II pathway on antigen-presenting cells.[1] By blocking this initial step in the adaptive immune response, this compound aims to reduce the activation of T-cells, thereby diminishing the subsequent inflammatory cascade and cytokine release.[1] Its targeted mechanism offers a potential therapeutic strategy for autoimmune and inflammatory diseases.[1]

Tofacitinib is an oral medication approved for the treatment of several inflammatory conditions. It is a Janus kinase (JAK) inhibitor that primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[2] JAKs are intracellular enzymes that transmit signals from cytokine receptors on the cell surface to the nucleus, leading to the expression of genes involved in inflammation and immune responses.[2] By inhibiting JAKs, Tofacitinib disrupts the signaling of numerous cytokines pivotal in autoimmune diseases.[2][3]

Ruxolitinib is another JAK inhibitor, targeting JAK1 and JAK2.[4] This inhibition leads to a broad suppression of cytokine signaling, making it an effective treatment for myelofibrosis and other inflammatory conditions.[5][6] Ruxolitinib's mechanism involves interfering with the JAK-STAT signaling pathway, which is central to the action of many pro-inflammatory cytokines.[7][8]

Comparative Efficacy on Cytokine Production

The following tables summarize the observed effects of this compound, Tofacitinib, and Ruxolitinib on the production of key inflammatory cytokines based on available preclinical and clinical data.

Table 1: Effect of this compound on Cytokine Production

CytokineEffectCell Type / Model
TNF-αSignificantly DiminishedPBMC cultures[1]
IL-10Significantly DiminishedPBMC cultures[1]
IL-6No Suppression ObservedPBMC cultures[1]
IL-1βNo Suppression ObservedPBMC cultures[1]

Table 2: Comparative Effect of JAK Inhibitors on Cytokine Production

CytokineTofacitinib EffectRuxolitinib Effect
Pro-Inflammatory
IL-1β-Inhibition (poly (I:C)-induced)[4]
IL-6Decrease (>50%)[3]Inhibition[4][5]
IL-12-Inhibition[5]
IL-17AInhibition[9][10]Inhibition[5]
TNF-αInhibition[10]Inhibition[4][5]
IFN-γInhibition[3]Inhibition[5]
Chemokines
CCL2 (MCP-1)-Inhibition[4]
CXCL10 (IP-10)-Inhibition[4]
IL-8Decrease[9]-
Anti-Inflammatory
IL-10Decrease[9]Inhibition[4]

Note: "-" indicates data not prominently found in the initial search.

Signaling Pathways and Mechanisms

The distinct mechanisms of action of this compound and the JAK inhibitors lead to different downstream effects on cytokine signaling cascades.

Petesicatib_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Cell Antigen Antigen Invariant_Chain Invariant Chain MHC_II MHC Class II TCR T-Cell Receptor MHC_II->TCR Presentation Cathepsin_S Cathepsin S Invariant_Chain->Cathepsin_S Degradation CLIP CLIP fragment Cathepsin_S->CLIP Removal This compound This compound This compound->Cathepsin_S Antigen_Peptide Antigenic Peptide CLIP->Antigen_Peptide Binding Antigen_Peptide->MHC_II Loading T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Cytokine_Production Cytokine Production (e.g., TNF-α, IL-10) T_Cell_Activation->Cytokine_Production

Caption: this compound inhibits Cathepsin S, preventing antigen presentation and T-cell activation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates JAK_Inhibitor JAK Inhibitor (Tofacitinib/Ruxolitinib) JAK_Inhibitor->JAK STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Expression Gene Expression (Pro-inflammatory mediators) DNA->Gene_Expression Experimental_Workflow PBMC_Isolation 1. PBMC Isolation (from whole blood) Cell_Culture 2. Cell Culture PBMC_Isolation->Cell_Culture Compound_Treatment 3. Compound Treatment (this compound, Tofacitinib, etc.) Cell_Culture->Compound_Treatment Stimulation 4. Cell Stimulation (e.g., LPS, anti-CD3/CD28) Compound_Treatment->Stimulation Incubation 5. Incubation (24-48 hours) Stimulation->Incubation Supernatant_Collection 6. Supernatant Collection Incubation->Supernatant_Collection Cytokine_Quantification 7. Cytokine Quantification (Multiplex Immunoassay) Supernatant_Collection->Cytokine_Quantification Data_Analysis 8. Data Analysis (IC50 determination) Cytokine_Quantification->Data_Analysis

References

A Comparative In Vivo Efficacy Analysis: Petesicatib vs. Balicatib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two investigational drugs, Petesicatib and Balicatib. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.

At a Glance: this compound vs. Balicatib

FeatureThis compound (RG-7625)Balicatib (AAE581)
Target Cathepsin SCathepsin K
Therapeutic Area Autoimmune DiseasesOsteoporosis
Mechanism of Action Inhibits Cathepsin S, leading to reduced antigen presentation and T cell activation.Inhibits Cathepsin K, a key enzyme in bone resorption.
Development Status DiscontinuedDiscontinued

This compound: An Inhibitor of Antigen Presentation for Autoimmune Diseases

This compound (also known as RG-7625) is a selective inhibitor of cathepsin S, a lysosomal cysteine protease crucial for the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules.[1] By blocking cathepsin S, this compound was developed to modulate the immune response in the context of autoimmune diseases.[1][2]

Signaling Pathway of this compound

The mechanism of action of this compound involves the inhibition of cathepsin S within antigen-presenting cells (APCs). This inhibition prevents the degradation of the invariant chain (Ii), a chaperone protein associated with the MHC class II molecule. As a result, the subsequent loading of antigenic peptides onto MHC class II is impaired, leading to reduced presentation of autoantigens to T helper cells and a dampening of the downstream inflammatory cascade.

Petesicatib_Pathway cluster_APC Antigen-Presenting Cell Antigen Autoantigen MHC_II_Ii MHC class II-Ii Complex Antigen->MHC_II_Ii Internalization Cathepsin_S Cathepsin S MHC_II_Ii->Cathepsin_S Ii degradation MHC_II_peptide MHC class II-Peptide Complex Cathepsin_S->MHC_II_peptide Peptide loading This compound This compound This compound->Cathepsin_S Inhibits T_Cell CD4+ T Cell MHC_II_peptide->T_Cell Antigen Presentation & T Cell Activation

Caption: this compound's inhibition of Cathepsin S.

In Vivo Efficacy of this compound

Quantitative in vivo efficacy data for this compound from preclinical animal models of autoimmune diseases are not extensively available in the public domain. The development of this compound was discontinued by Roche in 2019.[3] However, the compound was advanced into clinical trials for several autoimmune indications.

A Phase 2a clinical trial was completed in patients with moderate to severe psoriasis.[4] Additionally, a study in celiac disease patients investigated the effect of this compound on the immune response to a gluten challenge.[4] While the primary endpoint in the celiac disease study was not met due to a weaker than expected response to the gluten challenge in both the treatment and placebo arms, pharmacodynamic findings suggested some beneficial effects, including a decrease in circulating B cells, CD4+, and CD8+ T cells compared to baseline in the this compound group.[4]

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a general experimental workflow that would be employed to evaluate the in vivo efficacy of a compound like this compound in a preclinical model of autoimmune arthritis, such as collagen-induced arthritis (CIA) in mice.

Petesicatib_Workflow Induction Induction of Collagen-Induced Arthritis in Mice Treatment Treatment with this compound or Vehicle Control Induction->Treatment Monitoring Clinical Scoring of Arthritis Severity Treatment->Monitoring Histology Histopathological Analysis of Joint Inflammation and Damage Treatment->Histology Biomarkers Measurement of Inflammatory Cytokines and Autoantibodies Treatment->Biomarkers Analysis Data Analysis and Comparison Monitoring->Analysis Histology->Analysis Biomarkers->Analysis

Caption: Preclinical workflow for this compound.

Balicatib: A Cathepsin K Inhibitor for Osteoporosis

Balicatib (AAE581) is a potent and selective inhibitor of cathepsin K, a cysteine protease that is highly expressed in osteoclasts and plays a critical role in the degradation of bone matrix proteins, particularly type I collagen.[5] Its development was aimed at reducing bone resorption in the treatment of osteoporosis.[5][6]

Signaling Pathway of Balicatib

Balicatib's mechanism of action is centered on the direct inhibition of cathepsin K activity in the resorption lacuna, the acidic microenvironment between the osteoclast and the bone surface. By blocking cathepsin K, Balicatib prevents the breakdown of the collagenous bone matrix, thereby reducing bone resorption.

Balicatib_Pathway cluster_Bone Bone Resorption Microenvironment Osteoclast Osteoclast Cathepsin_K Cathepsin K Osteoclast->Cathepsin_K Secretes Bone_Matrix Bone Matrix (Type I Collagen) Cathepsin_K->Bone_Matrix Degrades Balicatib Balicatib Balicatib->Cathepsin_K Inhibits Resorption Bone Resorption Bone_Matrix->Resorption

Caption: Balicatib's inhibition of Cathepsin K.

In Vivo Efficacy of Balicatib

The in vivo efficacy of Balicatib has been evaluated in both preclinical and clinical studies, with quantitative data available on its effects on bone mineral density (BMD) and bone turnover markers.

Preclinical Efficacy in Ovariectomized Monkeys

An 18-month study in ovariectomized (OVX) cynomolgus monkeys, a model for postmenopausal osteoporosis, demonstrated the efficacy of Balicatib in preventing bone loss.[7]

ParameterVehicle (OVX)Balicatib (Low Dose)Balicatib (Medium Dose)Balicatib (High Dose)Sham
Lumbar Spine BMD Change (%) LossGainGainGainGain
Femoral Neck BMD Change (%) LossGainGainGainGain
Periosteal Bone Formation Rate -IncreasedIncreasedIncreased-
Data from Jerome C, et al. Osteoporos Int. 2012.[7]

Clinical Efficacy in Postmenopausal Women (Phase II)

A Phase II clinical trial in postmenopausal women with osteopenia/osteoporosis showed that Balicatib increased BMD and reduced bone resorption markers over 12 months.[1]

ParameterPlaceboBalicatib (50 mg)
Lumbar Spine BMD Increase (%) -4.5%
Total Hip BMD Increase (%) -2.3%
Urinary NTx/Cr Reduction (%) -55%
Data from a presentation at the ASBMR annual meeting, as reported by clinical endocrinology news.[1]

Despite these positive efficacy findings, the development of Balicatib was discontinued due to the occurrence of morphea-like skin lesions in some patients during clinical trials.[8]

Experimental Protocol: Ovariectomized Monkey Study

Objective: To evaluate the long-term efficacy of Balicatib on bone mass and histomorphometry in an established model of postmenopausal osteoporosis.

Animal Model: Adult female cynomolgus monkeys (Macaca fascicularis).

Study Design:

  • Ovariectomy (OVX): Bilateral ovariectomy was performed on the majority of the animals to induce estrogen deficiency and subsequent bone loss. A sham surgery was performed on a control group.

  • Treatment Groups:

    • OVX + Vehicle (Control)

    • OVX + Balicatib (Low Dose: 3 mg/kg)

    • OVX + Balicatib (Medium Dose: 10 mg/kg)

    • OVX + Balicatib (High Dose: 50 mg/kg, later reduced to 30 mg/kg)

    • Sham + Vehicle

  • Dosing: Oral gavage, twice daily for 18 months.

  • Efficacy Endpoints:

    • Bone Mineral Density (BMD) of the lumbar spine and femur, measured by dual-energy X-ray absorptiometry (DXA) at baseline and regular intervals.

    • Bone turnover markers in serum and urine.

    • Bone histomorphometry of the vertebra and femur at the end of the study to assess bone formation and resorption parameters.

Balicatib_Workflow Animals Adult Female Cynomolgus Monkeys Surgery Ovariectomy (OVX) or Sham Surgery Animals->Surgery Grouping Randomization into Treatment Groups Surgery->Grouping Dosing 18-Month Oral Dosing with Balicatib or Vehicle Grouping->Dosing BMD Serial BMD Measurements (DXA) Dosing->BMD Biomarkers Collection of Serum and Urine for Bone Turnover Markers Dosing->Biomarkers Histomorphometry Bone Histomorphometry at Study Termination Dosing->Histomorphometry Analysis Data Analysis and Comparison BMD->Analysis Biomarkers->Analysis Histomorphometry->Analysis

References

Petesicatib (RG7625): A Comparative Review of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petesicatib (RG7625) is a selective, orally administered small molecule inhibitor of cathepsin S, a lysosomal cysteine protease. By inhibiting cathepsin S, this compound was investigated as a potential therapeutic agent for a range of autoimmune disorders. The proposed mechanism of action centered on the modulation of the immune response by interfering with antigen presentation. This review provides a comprehensive analysis of the available clinical trial data for this compound in Sjögren's syndrome, celiac disease, and psoriasis, and compares its performance with alternative therapies. All clinical development of this compound has been discontinued.

Mechanism of Action: Targeting Antigen Presentation

This compound's therapeutic rationale is based on the inhibition of cathepsin S, a key enzyme in the MHC class II antigen processing pathway. In antigen-presenting cells (APCs), cathepsin S is crucial for the degradation of the invariant chain (Ii), a chaperone protein that occupies the peptide-binding groove of newly synthesized MHC class II molecules. By inhibiting cathepsin S, this compound prevents the final cleavage of the Ii, leading to the accumulation of a fragment called the class II-associated invariant chain peptide (CLIP). With CLIP remaining in the binding groove, the loading of antigenic peptides onto MHC class II molecules is hindered. This reduction in antigen presentation to CD4+ T helper cells was hypothesized to dampen the downstream inflammatory cascade characteristic of various autoimmune diseases.

Petesicatib_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Helper Cell Antigen Antigen Endosome Endosome Antigen->Endosome Endocytosis Cathepsin_S Cathepsin S Endosome->Cathepsin_S Fusion with lysosome containing Cathepsin S MHC_II_Ii MHC class II + Invariant Chain (Ii) MHC_II_Ii->Endosome MHC_II_CLIP MHC class II + CLIP Cathepsin_S->MHC_II_CLIP Ii degradation to CLIP MHC_II_Peptide MHC class II + Antigenic Peptide MHC_II_CLIP->MHC_II_Peptide Antigenic peptide loading TCR T-Cell Receptor (TCR) MHC_II_Peptide->TCR Antigen Presentation This compound This compound (RG7625) This compound->Cathepsin_S Inhibits Activation T-Cell Activation & Proliferation TCR->Activation Cytokines Pro-inflammatory Cytokine Release Activation->Cytokines

Diagram 1: this compound's Mechanism of Action.

Clinical Trial Results in Sjögren's Syndrome

This compound was evaluated in a Phase 2, randomized, double-blind, placebo-controlled study (NCT02701985) in patients with primary Sjögren's syndrome. The trial did not meet its primary endpoint.

Table 1: Efficacy and Safety of this compound in Sjögren's Syndrome (NCT02701985)

Outcome MeasureThis compound (100 mg BID)Placebo
Primary Endpoint
Patients with ≥3-point reduction in ESSDAI score at Week 12Not significantly different from placebo-
Secondary Endpoints
Change from baseline in ESSPRI scoreNo clinically meaningful treatment effect-
Change from baseline in patient's global assessment of disease activityNo clinically meaningful treatment effect-
Safety
Adverse EventsGenerally well-tolerated-
Serious Adverse EventsNot specified in detail-

ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index; ESSPRI: EULAR Sjögren's Syndrome Patient Reported Index; BID: Twice daily.

Comparison with Alternative Therapies for Sjögren's Syndrome

Currently, there are no FDA-approved disease-modifying therapies specifically for Sjögren's syndrome. Treatment is largely symptomatic and includes off-label use of immunosuppressants. However, several investigational drugs are in late-stage development.

Table 2: Comparison of Investigational Therapies for Sjögren's Syndrome

Drug (Mechanism)TrialPrimary EndpointKey Results
Ianalumab (anti-BAFF-R and B-cell depletion)NEPTUNUS-1 & 2 (Phase 3)Change from baseline in ESSDAI score at Week 48Statistically significant improvement in ESSDAI score compared to placebo.[1][2][3][4]
Dazodalibep (CD40L antagonist)Phase 2Change from baseline in ESSDAI score at Week 24Statistically significant reduction in ESSDAI score (6.3-point reduction vs. 4.1 for placebo).[5][6][7]
This compound (Cathepsin S inhibitor)NCT02701985 (Phase 2)Proportion of patients with ≥3-point reduction in ESSDAI score at Week 12Not met. No significant difference from placebo.

Clinical Trial Results in Celiac Disease

A Phase 1, randomized, double-blind, placebo-controlled study (NCT02679014) assessed the effect of this compound on the immune response to a gluten challenge in adults with celiac disease. This trial also failed to meet its primary endpoint.

Table 3: Efficacy and Safety of this compound in Celiac Disease (NCT02679014)

Outcome MeasureThis compound (100 mg BID)Placebo
Primary Endpoint
Number of responders to gluten challenge (increase in IFNγ-secreting T cells)Not met-
Pharmacodynamic Endpoints
Gliadin-specific IFNγ-secreting T cells after 6 days of gluten intakeFewer participants exhibited this response compared to placebo-
Intestinal permeabilityDecreased compared to baseline-
Circulating B cells, CD4+ and CD8+ T cellsDecrease from baseline-
Safety
Adverse EventsNot specified in detail-
Comparison with Alternative Therapies for Celiac Disease

The only current management for celiac disease is a strict gluten-free diet. Several investigational drugs are being developed as adjuncts to the diet.

Table 4: Comparison of Investigational Therapies for Celiac Disease

Drug (Mechanism)TrialPrimary EndpointKey Results
KAN-101 (Liver-targeting immune tolerance therapy)ACeD-it (Phase 2)Safety, tolerability, and pharmacodynamics after gluten challengeDemonstrated clinically meaningful reductions in multiple gluten-induced symptoms.[8][9][10][11][12]
ZED1227 (Transglutaminase 2 inhibitor)Phase 2aAttenuation of gluten-induced mucosal damage (villus height to crypt depth ratio)Met primary endpoint, significantly attenuating mucosal damage at all three doses compared to placebo.[13][14][15][16][17][18][19]
This compound (Cathepsin S inhibitor)NCT02679014 (Phase 1)Number of responders to gluten challengeNot met.

Clinical Trial Results in Psoriasis

An open-label Phase 2a trial (EudraCT 2018-002446-36) was planned to assess the clinical efficacy and safety of this compound in patients with moderate to severe psoriasis. However, no results from this trial have been publicly disclosed.[20]

Comparison with Alternative Therapies for Psoriasis

The treatment landscape for psoriasis is well-established with numerous effective therapies, including biologics and oral small molecules.

Table 5: Comparison of Approved Therapies for Moderate to Severe Psoriasis

Drug (Mechanism)Trial(s)Key Efficacy EndpointKey Results
Deucravacitinib (TYK2 inhibitor)POETYK PSO-1 & PSO-2 (Phase 3)PASI 75 at Week 1658.7% and 53.6% of patients achieved PASI 75, respectively, compared to 12.7% and 9.4% for placebo.[21][22][23][24][25]
Ustekinumab (IL-12/23 inhibitor)PHOENIX 1 & 2 (Phase 3)PASI 75 at Week 1267.1% and 66.7% (45 mg) and 66.4% and 75.7% (90 mg) of patients achieved PASI 75, respectively, compared to ~3% for placebo.[13][26][27][28][29]
Secukinumab (IL-17A inhibitor)ERASURE & FIXTURE (Phase 3)PASI 75 at Week 1281.6% and 77.1% (300 mg) and 71.6% and 67.0% (150 mg) of patients achieved PASI 75, respectively, compared to ~4.5% for placebo.[30][31][32][33]

PASI 75: 75% reduction in Psoriasis Area and Severity Index score.

Experimental Protocols

Detailed experimental protocols for the this compound clinical trials are not fully available in the public domain. The following provides a high-level overview of the study designs.

Petesicatib_Trial_Workflows cluster_sjogren Sjögren's Syndrome Trial (NCT02701985) cluster_celiac Celiac Disease Trial (NCT02679014) S_Start Patient Screening (Primary Sjögren's Syndrome) S_Rand Randomization (1:1) S_Start->S_Rand S_Treat_P This compound (100 mg BID) S_Rand->S_Treat_P S_Treat_Pl Placebo S_Rand->S_Treat_Pl S_Followup 12-Week Treatment Period S_Treat_P->S_Followup S_Treat_Pl->S_Followup S_Endpoint Primary Endpoint Assessment: ESSDAI Score Reduction S_Followup->S_Endpoint C_Start Patient Screening (Biopsy-confirmed Celiac Disease) C_Rand Randomization C_Start->C_Rand C_Treat_P This compound (100 mg BID) C_Rand->C_Treat_P C_Treat_Pl Placebo C_Rand->C_Treat_Pl C_Gluten Gluten Challenge C_Treat_P->C_Gluten C_Treat_Pl->C_Gluten C_Endpoint Primary Endpoint Assessment: IFNγ-secreting T-cell response C_Gluten->C_Endpoint

Diagram 2: Simplified Clinical Trial Workflows.

Conclusion

The clinical development program for this compound (RG7625) did not demonstrate sufficient efficacy to warrant further investigation for Sjögren's syndrome and celiac disease, leading to the discontinuation of its development. In both completed trials, this compound failed to meet its primary endpoints, although some pharmacodynamic effects were observed in the celiac disease study. The lack of publicly available data from the psoriasis trial further underscores the challenges faced by this compound. In contrast, the therapeutic landscapes for Sjögren's syndrome, celiac disease, and psoriasis are evolving with several alternative therapies showing promising results in late-stage clinical trials or having already established strong efficacy and safety profiles. The experience with this compound highlights the complexities of targeting the antigen presentation pathway for the treatment of autoimmune diseases and provides valuable insights for future drug development endeavors in this area.

References

benchmarking the selectivity of Petesicatib against a panel of proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug Petesicatib (also known as RG7625 and RO5459072) and its selectivity for Cathepsin S against a panel of related proteases. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective, orally available small molecule inhibitor of Cathepsin S (Cat-S), a cysteine protease predominantly expressed in antigen-presenting cells (APCs).[1][2] Developed by Roche for the potential treatment of autoimmune diseases such as Sjögren's syndrome and celiac disease, its mechanism of action centers on the modulation of the major histocompatibility complex (MHC) class II antigen presentation pathway.[3][4] By inhibiting Cathepsin S, this compound prevents the degradation of the invariant chain (Ii) fragment p10 (also known as Lip10), a critical step for the loading of antigenic peptides onto MHC class II molecules.[3][5][6] This interference with antigen presentation is intended to dampen the autoimmune response. Despite promising preclinical data, the clinical development of this compound has been discontinued.

Selectivity Profile of this compound

The efficacy and safety of a protease inhibitor are critically dependent on its selectivity for the target enzyme over other related proteases. Off-target inhibition can lead to undesirable side effects. This compound has been demonstrated to be highly selective for Cathepsin S.

The following table summarizes the inhibitory activity of this compound against a panel of human cathepsins, with data presented as the half-maximal inhibitory concentration (IC50).

Protease TargetThis compound (RO5459072) IC50 (nM)
Human Cathepsin S0.1
Murine Cathepsin S0.3
Cathepsin V700
Cathepsin L>1000
Cathepsin B>1000
Cathepsin K>1000
Cathepsin F>1000

Data sourced from supplier information.[1]

As the data indicates, this compound is a highly potent inhibitor of human Cathepsin S with an IC50 value in the sub-nanomolar range.[1] In contrast, its inhibitory activity against other tested cathepsins, including L, B, K, and F, is significantly lower, with no sub-micromolar inhibition observed.[1] A notable exception is Cathepsin V, for which this compound shows a moderate inhibitory effect with an IC50 of 700 nM.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental approach to determine its selectivity, the following diagrams are provided in the DOT language for Graphviz.

MHC_Class_II_Antigen_Presentation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_MIIC MIIC/Endosome cluster_Cell_Surface Cell Surface MHCII MHC Class II αβ Dimer MHCII_Ii MHCII-Ii Complex MHCII->MHCII_Ii Ii Invariant Chain (Ii) Ii->MHCII_Ii MHCII_Ii_transport Transport to MIIC MHCII_Ii->MHCII_Ii_transport Ii_degradation Ii Degradation MHCII_Ii_transport->Ii_degradation CLIP CLIP Fragment Ii_degradation->CLIP leaves CLIP in groove MHCII_Peptide MHCII-Peptide Complex CLIP->MHCII_Peptide exchanged for peptide Cathepsin_S Cathepsin S Cathepsin_S->Ii_degradation cleaves Ii This compound This compound This compound->Cathepsin_S inhibits Antigen Exogenous Antigen Peptides Antigenic Peptides Antigen->Peptides processed by proteases Peptides->MHCII_Peptide HLA_DM HLA-DM HLA_DM->CLIP catalyzes exchange MHCII_Peptide_Surface MHCII-Peptide on APC surface MHCII_Peptide->MHCII_Peptide_Surface T_Cell CD4+ T-Cell MHCII_Peptide_Surface->T_Cell Antigen Presentation Protease_Selectivity_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Protease_Panel Panel of Recombinant Proteases (e.g., Cat S, K, L, V, B) Mix Incubate Protease with This compound (or vehicle) Protease_Panel->Mix Petesicatib_Dilutions Serial Dilutions of this compound Petesicatib_Dilutions->Mix Fluorogenic_Substrate Fluorogenic Substrate Add_Substrate Initiate Reaction with Fluorogenic Substrate Fluorogenic_Substrate->Add_Substrate Mix->Add_Substrate Measure_Fluorescence Measure Fluorescence Signal over time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 values Measure_Fluorescence->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

References

Safety Operating Guide

Safeguarding Researchers: A Guide to Personal Protective Equipment for Petesicatib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the handling and disposal of Petesicatib, a potent cathepsin S inhibitor intended for research purposes. All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.

This compound is a powerful research compound that requires stringent safety protocols to protect laboratory personnel.[1] While specific handling data for this compound is not publicly available, its nature as a potent pharmaceutical compound necessitates the adoption of best practices for handling hazardous chemicals.[1] Adherence to these guidelines is critical to prevent accidental exposure and ensure the integrity of research.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, whether as a solid powder or in solution. The following table summarizes the required PPE, which should be selected to minimize health and safety risks.[2][3]

PPE Component Specification Purpose Citation
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact with the compound.[3]
Eye Protection Safety goggles or a face shieldProtects eyes from splashes or airborne particles.[4][5]
Lab Coat Long-sleeved, properly fittedProtects skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation.[5]
Footwear Closed-toe shoesProtects feet from spills.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Chemical Fume Hood) don_ppe Don Appropriate PPE gather_materials Gather All Necessary Materials & Equipment weigh_powder Weigh this compound Powder (in ventilated enclosure) gather_materials->weigh_powder Proceed to Handling prepare_solution Prepare Stock Solution perform_experiment Perform Experiment decontaminate Decontaminate Work Surfaces perform_experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Waste in Designated Hazardous Waste Stream doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can pose a significant environmental and safety risk.

Waste Type Disposal Procedure Citation
Solid Waste Includes contaminated gloves, bench paper, pipette tips, and vials.Segregate into a clearly labeled, sealed hazardous waste container.
Liquid Waste Includes unused solutions and solvent rinses.Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Empty Containers Vials that contained this compound powder.Triple rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then deface the label before disposing of the container.
Sharps Needles and blades used in experiments.Dispose of in a designated, puncture-resistant sharps container for chemically contaminated sharps.

It is imperative that all researchers consult the specific Safety Data Sheet (SDS) for this compound and adhere to their institution's established safety and waste disposal protocols. The guidance provided here is based on general best practices for handling potent research compounds and should be used in conjunction with official safety documentation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Petesicatib
Reactant of Route 2
Reactant of Route 2
Petesicatib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.